Anisindione
Description
This compound is a cyclic beta-diketone consisting of indane-1,3-dione having a 4-methoxyphenyl substituent at the 4-position. It has a role as an anticoagulant and a vitamin K antagonist. It is a beta-diketone and an aromatic ketone. It derives from a hydride of an indane.
This compound is a synthetic anticoagulant and an indanedione derivative. Its anticoagulant action is mediated through the inhibition of the vitamin K-mediated gamma-carboxylation of precursor proteins that are critical in forming the formation of active procoagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S, in the liver.
This compound is a synthetic indanedione anticoagulant. This compound interferes with the vitamin K-dependent hepatic synthesis of active clotting factors by inhibiting the reduction of vitamin K. This leads to an inhibition of gamma-carboxylation of glutamic acid residues to gamma-carboxyglutamic acid in clotting factors II, VII, IX and X. The consequential effects of this inhibition include a reduced activity of these clotting factors and prolonged blood clotting time.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1957.
structure
Properties
IUPAC Name |
2-(4-methoxyphenyl)indene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C16H12O3/c1-19-11-8-6-10(7-9-11)14-15(17)12-4-2-3-5-13(12)16(14)18/h2-9,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCFXMGQEVUZFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022611 | |
| Record name | Anisindione | |
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Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Anisindione | |
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Solubility |
SLIGHTLY SOL IN ETHER, METHANOL, HYDROCHLORIC ACID; PRACTICALLY INSOL IN WATER, SOL IN METHYLENE CHLORIDE, 1.28e-02 g/L | |
| Record name | Anisindione | |
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Color/Form |
Pale yellow crystals from acetic acid or ethanol, FINE WHITE TO CREAM-WHITE CRYSTALLINE POWDER | |
CAS No. |
117-37-3 | |
| Record name | Anisindione | |
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| Record name | Anisindione [INN:BAN:NF] | |
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| Record name | ANISINDIONE | |
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| Record name | Anisindione | |
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Melting Point |
155-156, 156-157 °C, 156.5 °C | |
| Record name | Anisindione | |
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| URL | https://www.drugbank.ca/drugs/DB01125 | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Anisindione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015257 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
In-vitro Anticoagulant Activity of Anisindione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction
Anisindione is an oral anticoagulant belonging to the indanedione class of vitamin K antagonists.[1][2] Its primary clinical application is in the prophylaxis and treatment of thromboembolic disorders.[1] The anticoagulant effect of this compound is achieved by interfering with the hepatic synthesis of functional vitamin K-dependent clotting factors.[3][4] Understanding the in-vitro activity of this compound is crucial for preclinical drug development, mechanism of action studies, and for the development of improved anticoagulant therapies.
Mechanism of Action
This compound's anticoagulant activity is rooted in its ability to inhibit the enzyme Vitamin K Epoxide Reductase (VKOR).[1][5] This enzyme is a critical component of the vitamin K cycle, responsible for the regeneration of vitamin K hydroquinone, a necessary cofactor for the enzyme gamma-glutamyl carboxylase. This carboxylase is responsible for the post-translational modification of vitamin K-dependent proteins, including coagulation factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S.[1][2]
By inhibiting VKOR, this compound leads to a depletion of vitamin K hydroquinone. This, in turn, results in the production of under-carboxylated, and therefore functionally inactive, vitamin K-dependent clotting factors.[1][2] The reduction in the activity of these factors disrupts the coagulation cascade, leading to a prolongation of clotting times and a decrease in the propensity for thrombus formation.
Quantitative Data on In-vitro Anticoagulant Activity
Extensive literature searches did not yield specific quantitative in-vitro data for this compound, such as IC50 values for VKOR inhibition or concentration-dependent effects on clotting times. The following tables are presented as a template to illustrate how such data, once generated through the experimental protocols outlined in this guide, should be structured for clear comparison and analysis.
Table 1: Illustrative In-vitro Inhibition of Vitamin K Epoxide Reductase (VKOR) by this compound
| Parameter | Value |
| IC50 (µM) | Data not available |
| Ki (µM) | Data not available |
| Inhibition Type | Data not available |
This table is for illustrative purposes only. The values are placeholders and do not represent actual experimental data.
Table 2: Illustrative Concentration-Dependent Effect of this compound on Prothrombin Time (PT)
| This compound Concentration (µM) | Clotting Time (seconds) | International Normalized Ratio (INR) |
| 0 (Control) | e.g., 12.5 | e.g., 1.0 |
| Concentration 1 | Data not available | Data not available |
| Concentration 2 | Data not available | Data not available |
| Concentration 3 | Data not available | Data not available |
This table is for illustrative purposes only. The values are placeholders and do not represent actual experimental data.
Table 3: Illustrative Concentration-Dependent Effect of this compound on Activated Partial Thromboplastin Time (aPTT)
| This compound Concentration (µM) | Clotting Time (seconds) |
| 0 (Control) | e.g., 35.0 |
| Concentration 1 | Data not available |
| Concentration 2 | Data not available |
| Concentration 3 | Data not available |
This table is for illustrative purposes only. The values are placeholders and do not represent actual experimental data.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the in-vitro anticoagulant activity of this compound. These protocols are based on established methods for evaluating other vitamin K antagonists and can be adapted for this compound.
Cell-Based Vitamin K Epoxide Reductase (VKOR) Inhibition Assay
This assay measures the ability of this compound to inhibit VKOR activity in a cellular context.
Principle: HEK293 cells are engineered to express a reporter protein (e.g., Factor IX with a protein C tag) whose secretion is dependent on vitamin K-dependent carboxylation. Inhibition of VKOR by this compound will reduce the amount of carboxylated reporter protein secreted into the cell culture medium.
Materials:
-
HEK293 cells stably expressing a vitamin K-dependent reporter protein
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Dulbecco's Modified Eagle's Medium (DMEM)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin
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Vitamin K1 epoxide
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
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ELISA kit for the detection of the carboxylated reporter protein
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96-well cell culture plates
-
CO2 incubator
Procedure:
-
Seed the engineered HEK293 cells in 96-well plates at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Prepare a series of dilutions of this compound in cell culture medium. Also, prepare a vehicle control (medium with the solvent used to dissolve this compound).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Add vitamin K1 epoxide to all wells to a final concentration that supports robust reporter protein carboxylation.
-
Incubate the plates for a defined period (e.g., 24-48 hours) in a CO2 incubator at 37°C.
-
After incubation, collect the cell culture supernatant.
-
Quantify the amount of carboxylated reporter protein in the supernatant using a specific ELISA.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Prothrombin Time (PT) Assay
This assay evaluates the effect of this compound on the extrinsic and common pathways of the coagulation cascade.
Principle: The PT test measures the time it takes for a clot to form in a plasma sample after the addition of a reagent containing tissue factor and calcium. This compound, by inhibiting the synthesis of active factors II, VII, and X, will prolong this clotting time.
Materials:
-
Platelet-poor plasma (PPP) from healthy donors
-
This compound stock solution
-
PT reagent (containing thromboplastin and calcium chloride)
-
Coagulometer
-
Water bath at 37°C
Procedure:
-
Prepare a range of this compound concentrations by diluting the stock solution in a suitable buffer.
-
Pre-warm the PPP and the PT reagent to 37°C.
-
In a coagulometer cuvette, mix a defined volume of PPP with a specific volume of the this compound dilution or a vehicle control.
-
Incubate the mixture for a predetermined time at 37°C to allow for the interaction of this compound with the plasma components.
-
Initiate the clotting reaction by adding a pre-warmed volume of the PT reagent.
-
The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
Perform each measurement in triplicate.
-
The results can also be expressed as the International Normalized Ratio (INR) by using a certified PT reagent and the formula: INR = (Patient PT / Mean Normal PT)^ISI, where ISI is the International Sensitivity Index of the reagent.
Activated Partial Thromboplastin Time (aPTT) Assay
This assay assesses the effect of this compound on the intrinsic and common pathways of the coagulation cascade.
Principle: The aPTT test measures the time it takes for a clot to form in a plasma sample after the addition of a reagent containing a contact activator (e.g., silica, kaolin) and phospholipids, followed by the addition of calcium. This compound's inhibition of factors II, IX, and X will prolong the aPTT.
Materials:
-
Platelet-poor plasma (PPP) from healthy donors
-
This compound stock solution
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride solution (e.g., 0.025 M)
-
Coagulometer
-
Water bath at 37°C
Procedure:
-
Prepare a range of this compound concentrations by diluting the stock solution in a suitable buffer.
-
Pre-warm the PPP, aPTT reagent, and calcium chloride solution to 37°C.
-
In a coagulometer cuvette, mix a defined volume of PPP with a specific volume of the this compound dilution or a vehicle control.
-
Add a pre-warmed volume of the aPTT reagent to the mixture and incubate for a specific time (e.g., 3-5 minutes) at 37°C to allow for the activation of contact factors.
-
Initiate the clotting reaction by adding a pre-warmed volume of the calcium chloride solution.
-
The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
Perform each measurement in triplicate.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.
Caption: Mechanism of action of this compound on the coagulation cascade.
Caption: Experimental workflow for the cell-based VKOR inhibition assay.
References
An In-Depth Technical Guide on the Structure-Activity Relationship of Anisindione and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisindione, a synthetic anticoagulant belonging to the 1,3-indandione class, has been a subject of interest in medicinal chemistry due to its therapeutic role in the prevention and treatment of thromboembolic disorders. Like other oral anticoagulants such as warfarin, this compound exerts its effect by inhibiting the vitamin K epoxide reductase (VKOR), a critical enzyme in the vitamin K cycle. This inhibition disrupts the synthesis of vitamin K-dependent clotting factors, thereby reducing the coagulability of the blood.[1][2] Understanding the structure-activity relationship (SAR) of this compound and its derivatives is paramount for the design of novel anticoagulants with improved efficacy, safety, and pharmacokinetic profiles. This guide provides a comprehensive overview of the SAR of this compound, detailing the impact of structural modifications on its anticoagulant activity, summarizing quantitative data, and outlining key experimental protocols.
Mechanism of Action: Targeting the Vitamin K Cycle
This compound's primary mechanism of action is the inhibition of Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1).[1][2] This enzyme is essential for the regeneration of vitamin K hydroquinone, a cofactor required by gamma-glutamyl carboxylase (GGCX) to carboxylate the vitamin K-dependent coagulation factors II, VII, IX, and X, as well as anticoagulant proteins C and S. By inhibiting VKORC1, this compound leads to the production of under-carboxylated, inactive forms of these clotting factors, thus impairing the coagulation cascade.
Below is a diagram illustrating the signaling pathway of this compound's anticoagulant action.
Structure-Activity Relationship (SAR) Studies
The anticoagulant activity of the 1,3-indandione scaffold is significantly influenced by the nature of the substituent at the 2-position. For this compound, this is a 4-methoxyphenyl group.
Core Scaffold: The 1,3-Indandione Moiety
The 1,3-indandione nucleus is a critical pharmacophore. The two carbonyl groups and the acidic proton at the 2-position are essential for its interaction with the VKORC1 enzyme. It is believed that the enolate form of the 1,3-indandione is the active species that binds to the enzyme.
The 2-Aryl Substituent: A Key Determinant of Activity
The nature and substitution pattern of the aryl ring at the 2-position play a crucial role in determining the anticoagulant potency.
-
Presence of the Aryl Ring: The introduction of a phenyl group at the 2-position of the 1,3-indandione core is a fundamental requirement for significant anticoagulant activity.
-
Substitution on the Phenyl Ring:
-
Para-substitution: this compound itself has a methoxy group at the para-position of the phenyl ring. Studies on related compounds have shown that electron-donating groups at this position can be favorable for activity. For instance, a study that synthesized a series of 2-aryl-1,3-indandione derivatives and tested their anticoagulant activity using prothrombin time (PT) assays found that the 4-methoxy (this compound) and 4-methylsulfanyl derivatives exhibited the highest activity among the tested compounds.
-
Ortho- and Meta-substitution: The influence of substituents at the ortho and meta positions is less clearly defined in the available literature, suggesting that para-substitution might be optimal for fitting into the binding pocket of VKORC1.
-
Quantitative Data on Anticoagulant Activity
| Compound/Derivative | Anticoagulant Activity (Prothrombin Time in seconds) | Reference |
| This compound (2-(4-methoxyphenyl)-1,3-indandione) | 36.0 (± 26.42) | [Synthesis of Novel Indane-1,3-dione Derivatives and Their Biological Evaluation as Anticoagulant Agents] |
| 2-(4-methylsulfanylphenyl)-1,3-indandione | 33.71 (± 26.01) | [Synthesis of Novel Indane-1,3-dione Derivatives and Their Biological Evaluation as Anticoagulant Agents] |
| 2-phenyl-1,3-indandione (Phenindione) | 26.39 (± 15.75) | [Synthesis of Novel Indane-1,3-dione Derivatives and Their Biological Evaluation as Anticoagulant Agents] |
| 2-(4-methylphenyl)-1,3-indandione | 22.93 (± 5.25) | [Synthesis of Novel Indane-1,3-dione Derivatives and Their Biological Evaluation as Anticoagulant Agents] |
| 2-(4-chlorophenyl)-1,3-indandione | 13.97 (± 1.87) | [Synthesis of Novel Indane-1,3-dione Derivatives and Their Biological Evaluation as Anticoagulant Agents] |
Note: The data is presented as mean ± standard deviation. A longer prothrombin time indicates greater anticoagulant activity.
For a more direct measure of enzyme inhibition, the following table presents the IC50 values for various clinically used oral anticoagulants, including the 1,3-indandione derivative fluindione, against wild-type VKORC1.
| Compound | IC50 for Wild-Type VKORC1 (nM) | Reference |
| Acenocoumarol | 2.5 ± 0.3 | [Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu] |
| Phenprocoumon | 4.1 ± 0.5 | [Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu] |
| Warfarin | 12.3 ± 1.5 | [Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu] |
| Fluindione | 15.8 ± 2.1 | [Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu] |
Note: These values were determined using a cell-based VKOR activity assay.
Experimental Protocols
Synthesis of 2-Aryl-1,3-Indandione Derivatives
A common synthetic route to 2-aryl-1,3-indandiones involves the condensation of phthalide with an appropriate aromatic aldehyde in the presence of a base, such as sodium ethoxide.
General Procedure:
-
A solution of sodium ethoxide is prepared in absolute ethanol.
-
Equimolar amounts of phthalide and the desired aromatic aldehyde are added to the sodium ethoxide solution.
-
The mixture is refluxed for a specified period (e.g., 1 hour).
-
The ethanol is removed under reduced pressure.
-
The residue is treated with water and washed with a non-polar solvent like ether to remove unreacted aldehyde.
-
The aqueous layer is acidified with a strong acid (e.g., HCl) to precipitate the 2-aryl-1,3-indandione product.
-
The crude product is collected by filtration, dried, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid).
The following diagram outlines the general workflow for the synthesis and evaluation of this compound analogs.
Cell-Based VKORC1 Inhibition Assay
This assay provides a quantitative measure of the inhibitory potency of compounds against VKORC1.
Principle: The assay utilizes a genetically engineered cell line (e.g., HEK293) that is deficient in endogenous VKORC1 and expresses a reporter protein, such as a modified coagulation factor IX (FIX), whose activity is dependent on vitamin K-dependent carboxylation. The cells are incubated with vitamin K epoxide and the test compound. The level of carboxylation of the reporter protein, which is proportional to VKORC1 activity, is then measured.
Detailed Methodology:
-
Cell Culture: Maintain the engineered HEK293 cell line in appropriate culture medium.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., in DMSO) and make serial dilutions to the desired concentrations.
-
Assay Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Replace the medium with fresh medium containing a fixed concentration of vitamin K epoxide.
-
Add the test compound at various concentrations to the wells. Include a positive control (e.g., warfarin) and a negative control (vehicle).
-
Incubate the cells for a defined period (e.g., 24-48 hours).
-
-
Detection of Carboxylated Reporter Protein:
-
Collect the cell culture supernatant.
-
The amount of carboxylated reporter protein can be quantified using an enzyme-linked immunosorbent assay (ELISA) with antibodies specific for the carboxylated form of the protein.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of VKORC1 activity) by fitting the data to a dose-response curve.
-
Logical Relationships in this compound SAR
The following diagram illustrates the key logical relationships in the structure-activity relationship of this compound and its analogs.
Conclusion
The structure-activity relationship of this compound and its analogs is centered on the 1,3-indandione core and the nature of the 2-aryl substituent. The presence of an aryl group is critical, and substitutions on this ring, particularly electron-donating groups at the para-position, have been shown to enhance anticoagulant activity. While a comprehensive quantitative SAR dataset based on IC50 values for a wide range of this compound derivatives is not yet publicly available, the existing data from prothrombin time assays and studies on related 1,3-indandiones provide a solid foundation for the rational design of new anticoagulants. The detailed experimental protocols for synthesis and biological evaluation outlined in this guide offer a practical framework for researchers in the field of drug discovery to further explore the SAR of this important class of compounds. Future studies focusing on the systematic synthesis of this compound analogs and their evaluation in robust VKORC1 inhibition assays will be instrumental in developing the next generation of safer and more effective oral anticoagulants.
References
An In-depth Technical Guide to the Cellular Uptake and Metabolism of Anisindione
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available experimental data on the specific cellular uptake and metabolic pathways of Anisindione is limited. This guide summarizes the known mechanism of action and provides established, representative experimental protocols for characterizing the pharmacokinetics of compounds similar to this compound.
Introduction
This compound is a synthetic anticoagulant belonging to the indanedione class of compounds.[1] It is prescribed for the prophylaxis and treatment of thromboembolic disorders, such as venous thrombosis and pulmonary embolism, often in cases where coumarin-type anticoagulants are not tolerated.[1] Like other vitamin K antagonists, this compound exerts its therapeutic effect by interfering with the synthesis of active clotting factors in the liver.[1] Its chemical structure features a 1,3-indandione core with a 4-methoxyphenyl substituent. While its pharmacodynamic mechanism is well-understood, detailed information regarding its specific cellular transport and metabolic fate is not extensively documented in scientific literature.
Core Mechanism of Action: Inhibition of the Vitamin K Cycle
This compound's primary mechanism of action is the inhibition of the Vitamin K epoxide reductase complex subunit 1 (VKORC1), an integral membrane enzyme in the endoplasmic reticulum.[1][2] This enzyme is crucial for the vitamin K cycle, a process that regenerates the reduced form of vitamin K (vitamin K hydroquinone, KH₂).[3] Vitamin K hydroquinone is an essential cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the post-translational carboxylation of glutamate (Glu) residues to gamma-carboxyglutamate (Gla) on vitamin K-dependent proteins.[1] This carboxylation is vital for the biological activity of coagulation factors II (prothrombin), VII, IX, and X, as well as anticoagulant proteins C and S.[1]
By inhibiting VKORC1, this compound depletes the cellular pool of vitamin K hydroquinone, leading to the production of under-carboxylated, inactive clotting factors.[2] This impairment of the coagulation cascade results in a decreased ability of the blood to form clots.[1]
Caption: Inhibition of the Vitamin K cycle by this compound.
Cellular Uptake and Transport
Specific studies detailing the cellular uptake mechanisms of this compound are not available. However, based on its physicochemical properties as a small, lipophilic molecule, transport across the intestinal epithelium and into hepatocytes likely occurs via passive diffusion. The contribution of carrier-mediated transport has not been investigated.
To determine the intestinal permeability and potential for active transport or efflux of a compound like this compound, the Caco-2 cell monolayer assay is a standard in vitro model.[4] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a polarized monolayer that mimics the intestinal barrier, expressing tight junctions and various transporter proteins.[5]
Metabolism
The specific metabolic pathways for this compound have not been fully elucidated. It is known that the structurally related indanedione, phenindione, is metabolized in the liver.[2] For many xenobiotics, hepatic metabolism is a two-phase process. Phase I reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes, introduce or expose functional groups.[6][7] Phase II reactions involve conjugation of these groups to increase water solubility and facilitate excretion.
Given that coumarin-based anticoagulants like warfarin are primarily metabolized by CYP2C9, it is plausible that this enzyme is also involved in this compound metabolism, although this has not been experimentally confirmed.[8] In vitro studies using human liver microsomes (HLMs) are the gold standard for identifying metabolic pathways, determining metabolic stability, and profiling the CYP enzymes involved in a compound's metabolism.[9][10]
Quantitative Data Summary
There is a notable absence of quantitative pharmacokinetic data for this compound in the public domain. The tables below are structured to present key parameters that would be determined through the experimental protocols outlined in this guide. For comparative purposes, data for the well-characterized anticoagulant warfarin is included where relevant.
Table 1: Cellular Permeability and Transport Parameters
| Parameter | This compound | Method |
|---|---|---|
| Apparent Permeability (Papp) (A→B) | Data not available | Caco-2 Cell Assay |
| Apparent Permeability (Papp) (B→A) | Data not available | Caco-2 Cell Assay |
| Efflux Ratio (Papp B→A / Papp A→B) | Data not available | Caco-2 Cell Assay |
| Primary Transport Mechanism | To be determined | Caco-2 Cell Assay |
Table 2: Metabolic Stability and Enzyme Inhibition Parameters
| Parameter | This compound | Warfarin (Reference) | Method |
|---|---|---|---|
| In Vitro Half-Life (t½) in HLM | Data not available | ~140 min (S-warfarin) | HLM Stability Assay |
| Intrinsic Clearance (CLint) | Data not available | ~5.0 µL/min/mg (S-warfarin) | HLM Stability Assay |
| IC₅₀ vs. VKORC1 | Data not available | 24.7 nM[11] | Cell-Based VKORC1 Assay |
| Primary Metabolizing Enzymes | To be determined | CYP2C9, CYP3A4, CYP1A2 | Recombinant CYP Assay |
Detailed Experimental Protocols
The following sections provide detailed, representative methodologies for investigating the cellular uptake and metabolism of this compound.
Protocol: Caco-2 Cell Permeability Assay
This protocol assesses the rate of transport of a compound across a Caco-2 cell monolayer, providing insight into intestinal permeability and identifying potential involvement of active transport or efflux mechanisms.[12]
Caption: Experimental workflow for a Caco-2 permeability assay.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports (e.g., Transwell™) and cultured for 21-25 days to allow for spontaneous differentiation into a polarized epithelial monolayer.[4]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). A high TEER value indicates the formation of robust tight junctions.[5]
-
Transport Study:
-
The differentiated monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
The test compound (this compound) is added to either the apical (donor) compartment to measure absorption (A→B transport) or the basolateral (donor) compartment to measure efflux (B→A transport).
-
Plates are incubated at 37°C, typically with gentle orbital shaking.
-
Aliquots are collected from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes). The donor compartment is also sampled at the beginning and end of the experiment.
-
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C₀ is the initial drug concentration in the donor compartment.
Protocol: In Vitro Metabolism with Human Liver Microsomes (HLM)
This protocol is designed to determine the metabolic stability of this compound and identify its potential metabolites and the CYP450 enzymes responsible for its biotransformation.[9]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caco-2 cell monolayers as a model for drug transport across the intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. AM-2201 Inhibits Multiple Cytochrome P450 and Uridine 5′-Diphospho-Glucuronosyltransferase Enzyme Activities in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. In vitro metabolism of a new oxazolidinedione hypoglycemic agent utilizing liver microsomes and recombinant human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Methodological & Application
Anisindione Stock Solution Preparation for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anisindione is a synthetic anticoagulant belonging to the indanedione class of compounds.[1] Its primary mechanism of action involves the inhibition of Vitamin K epoxide reductase, a key enzyme in the vitamin K cycle.[2] This inhibition prevents the synthesis of active, vitamin K-dependent coagulation factors II, VII, IX, and X, as well as anticoagulant proteins C and S.[3][4] These characteristics make this compound a valuable tool for in vitro studies in hematology, drug metabolism, and coagulation research. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions for cell culture experiments.
Physicochemical Properties of this compound
Proper preparation of a stock solution begins with understanding the compound's physical and chemical properties.
| Property | Value | References |
| Molecular Formula | C₁₆H₁₂O₃ | [5][6][7][8] |
| Molecular Weight | 252.26 g/mol | [5][7][8] |
| CAS Number | 117-37-3 | [5][6][7] |
| Appearance | Pale yellow crystals or white to off-white solid powder | [3][7][8] |
| Solubility | DMSO: ≥ 50 mg/mL (198.21 mM) | [8][9][10] |
| Practically insoluble in water | [3] |
Mechanism of Action: Inhibition of the Vitamin K Cycle
This compound exerts its anticoagulant effect by targeting the Vitamin K cycle. It specifically inhibits the enzyme Vitamin K epoxide reductase (VKOR).[2] This action blocks the conversion of inactive Vitamin K epoxide back to its active, reduced form. The reduced form of Vitamin K is an essential cofactor for the enzyme gamma-glutamyl carboxylase, which is responsible for the post-translational modification (gamma-carboxylation) of several clotting factor precursors.[11] Without this modification, coagulation factors II, VII, IX, and X remain inactive, thereby disrupting the coagulation cascade.[2][3][12]
Experimental Protocols
Protocol 1: Preparation of 100 mM this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution in DMSO, a common starting concentration for subsequent dilutions.
Materials and Equipment:
-
This compound powder (CAS 117-37-3)
-
Anhydrous/Hygroscopic-free Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
-
Water bath or sonicator
-
Sterile 0.22 µm syringe filter (if sterile filtration is required)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Workflow for Stock Solution Preparation:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. firsthope.co.in [firsthope.co.in]
- 3. This compound | C16H12O3 | CID 2197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. scbt.com [scbt.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound [drugfuture.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. PathWhiz [smpdb.ca]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Anisindione
Abstract
This application note details a robust and validated isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Anisindione in bulk drug substance. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer, providing excellent resolution and peak symmetry. Detection is performed using a UV detector. The method has been validated in accordance with ICH guidelines for specificity, linearity, accuracy, precision, and robustness, demonstrating its suitability for routine quality control analysis.
Introduction
This compound is a synthetic oral anticoagulant belonging to the indanedione class.[1][2][3] It functions as a vitamin K antagonist, inhibiting the synthesis of clotting factors II, VII, IX, and X in the liver, thereby preventing thrombosis.[1][3] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical manufacturing. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high sensitivity, specificity, and accuracy.[4] This document presents a detailed protocol for the HPLC analysis of this compound and a summary of its validation.
Experimental
A standard HPLC system equipped with a UV-Vis detector was used. The chromatographic conditions were optimized to achieve a suitable retention time and peak shape for this compound.
Table 1: Chromatographic Conditions for this compound Analysis
| Parameter | Condition |
| HPLC System | Agilent 1100 Series or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Potassium Dihydrogen Phosphate (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
| Run Time | 10 minutes |
-
Acetonitrile (ACN): HPLC grade
-
Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade
-
Phosphoric Acid: Analytical grade
-
Water: HPLC grade or purified water
-
This compound Reference Standard: USP or equivalent
Preparation of 20 mM Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of water. Adjust the pH to 3.0 with phosphoric acid.
Preparation of Mobile Phase: Mix acetonitrile and 20 mM phosphate buffer (pH 3.0) in a 60:40 volume ratio. Degas the solution by sonication or vacuum filtration before use.
Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Preparation of Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound bulk drug sample and prepare a 100 mL solution in the mobile phase.
Method Validation
The developed HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose.[5][6]
System suitability was evaluated by injecting the standard solution six times. The acceptance criteria were a relative standard deviation (RSD) of not more than 2.0% for the peak area and retention time, a theoretical plate count of more than 2000, and a tailing factor of not more than 2.0.
Table 2: System Suitability Results
| Parameter | Acceptance Criteria | Result |
| Retention Time (min) | RSD ≤ 2.0% | 4.52 (RSD = 0.5%) |
| Peak Area | RSD ≤ 2.0% | 1254321 (RSD = 0.8%) |
| Theoretical Plates | > 2000 | 6500 |
| Tailing Factor | ≤ 2.0 | 1.2 |
The specificity of the method was determined by analyzing a blank (mobile phase) and a placebo solution. There were no interfering peaks at the retention time of this compound, indicating the method's specificity.
The linearity of the method was established by analyzing a series of this compound standard solutions at five different concentrations ranging from 50 to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
Table 3: Linearity Data for this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 625123 |
| 75 | 940567 |
| 100 | 1254321 |
| 125 | 1568901 |
| 150 | 1882345 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | - |
The accuracy of the method was determined by the recovery of known amounts of this compound standard added to a placebo at three concentration levels (80%, 100%, and 120%). Each concentration was analyzed in triplicate.
Table 4: Accuracy (Recovery) Data
| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80 | 79.8 | 99.75% |
| 100% | 100 | 100.2 | 100.20% |
| 120% | 120 | 119.5 | 99.58% |
| Mean Recovery | - | - | 99.84% |
The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate samples of the same concentration on the same day. Intermediate precision was determined by analyzing the same samples on two different days by two different analysts.
Table 5: Precision Data
| Precision Level | % RSD of Peak Area |
| Repeatability (n=6) | 0.9% |
| Intermediate Precision (n=6) | 1.2% |
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Table 6: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptable limits for all variations, demonstrating the method's robustness.
Experimental Protocols
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate for 10 minutes to dissolve. Dilute to the mark with the mobile phase and mix well.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound bulk drug sample into a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate for 10 minutes to dissolve. Dilute to the mark with the mobile phase and mix well.
-
Filtration: Filter both the standard and sample solutions through a 0.45 µm syringe filter before injection into the HPLC system.[7]
-
Set up the HPLC system according to the conditions specified in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solution five times to check for system suitability.
-
Inject the prepared sample solution in duplicate.
-
Calculate the amount of this compound in the sample using the peak areas obtained from the standard and sample chromatograms.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationships in HPLC method validation.
Conclusion
The developed RP-HPLC method is simple, rapid, accurate, and precise for the quantitative determination of this compound in bulk drug substance. The method was successfully validated according to ICH guidelines and is suitable for routine quality control analysis in the pharmaceutical industry. The short run time allows for a high throughput of samples.
References
- 1. This compound | C16H12O3 | CID 2197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | TargetMol [targetmol.com]
- 4. journal-jps.com [journal-jps.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
Spectrophotometric Determination of Anisindione Concentration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties of Anisindione
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O₃ | [1] |
| Molecular Weight | 252.26 g/mol | [1] |
| Appearance | Pale yellow crystals | [1] |
| Solubility | Soluble in DMSO; Slightly soluble in ether, methanol; Practically insoluble in water. | [1][3] |
Principle of the Method
This method is based on the principle that this compound exhibits absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. The absorbance of a solution containing this compound is directly proportional to its concentration, following the Beer-Lambert law. By measuring the absorbance of a sample solution at its wavelength of maximum absorbance (λmax) and comparing it to a standard curve prepared from known concentrations of this compound, the concentration of the unknown sample can be determined.
Experimental Protocol
Instrumentation and Materials
-
UV-Vis Spectrophotometer (double beam)
-
Matched quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks (various sizes)
-
Pipettes (various sizes)
-
This compound reference standard
-
Methanol (HPLC grade) or Ethanol (95%)
-
Deionized water
Preparation of Standard Stock Solution (100 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve the this compound in approximately 70 mL of methanol (or ethanol).
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Bring the solution to volume with the same solvent and mix well.
Preparation of Working Standard Solutions and Generation of Calibration Curve
-
From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the chosen solvent (methanol or ethanol). A suggested concentration range is 2 - 20 µg/mL.
-
For example, to prepare 10 mL of a 10 µg/mL solution, pipette 1 mL of the 100 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.
-
Scan the spectrum of a mid-range standard solution (e.g., 10 µg/mL) from 200 to 400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax). Based on structurally similar compounds like phenindione, the λmax is expected to be in the range of 230-280 nm.
-
Measure the absorbance of each working standard solution at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
Perform a linear regression analysis and determine the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999 for a linear relationship.
Preparation of Sample Solution
-
For bulk drug substance, accurately weigh an appropriate amount of the sample, dissolve it in the chosen solvent, and dilute to a concentration that falls within the range of the calibration curve.
-
For pharmaceutical formulations (e.g., tablets), weigh and finely powder a representative number of tablets. An amount of the powder equivalent to a known weight of this compound should be accurately weighed, transferred to a volumetric flask, and dissolved in the solvent with the aid of sonication. The solution should then be filtered and diluted as necessary to fall within the calibration range.
Measurement and Calculation
-
Measure the absorbance of the prepared sample solution at the λmax.
-
Calculate the concentration of this compound in the sample solution using the equation of the line from the calibration curve.
-
Account for any dilution factors to determine the final concentration of this compound in the original sample.
Method Validation Parameters (User-Defined)
As this is a generalized protocol, it is essential for the user to perform method validation to ensure its suitability for the intended purpose. Key validation parameters that should be assessed are summarized in Table 2.
| Parameter | Description |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentrations should be used. |
| Accuracy | The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies using the standard addition method. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It should be assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for its spectrophotometric determination.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for spectrophotometric analysis.
References
Application Notes and Protocols for the Use of Anisindione in Thrombosis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisindione, a synthetic indanedione derivative, is an oral anticoagulant that functions as a vitamin K antagonist.[1][2] It exerts its therapeutic effect by inhibiting the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X, as well as the anticoagulant proteins C and S.[1][2] This mechanism of action makes this compound a valuable tool in thrombosis research, providing a model for studying the effects of broad-spectrum anticoagulation. These application notes provide detailed protocols for the use of this compound in established rat models of thrombosis and for assessing its in vitro activity.
Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase
This compound's primary target is the enzyme Vitamin K Epoxide Reductase (VKOR).[1] VKOR is a critical component of the vitamin K cycle, responsible for converting vitamin K epoxide back to its active, reduced form. This reduced vitamin K is an essential cofactor for the gamma-carboxylation of glutamate residues on the aforementioned clotting factors, a post-translational modification necessary for their biological activity. By inhibiting VKOR, this compound depletes the pool of reduced vitamin K, leading to the production of under-carboxylated, non-functional clotting factors.[1][2] This disruption of the coagulation cascade results in a systemic anticoagulant effect.
Signaling Pathway of this compound Action
Caption: this compound inhibits VKOR, preventing the activation of vitamin K-dependent clotting factors.
In Vivo Thrombosis Models
Animal models are indispensable for evaluating the efficacy and safety of anticoagulant agents. The following are detailed protocols for inducing thrombosis in rats and for the administration and monitoring of this compound.
Ferric Chloride-Induced Arterial Thrombosis Model
This model is widely used to study arterial thrombosis as it mimics endothelial injury, a key initiating event in thrombus formation.
Experimental Protocol:
-
Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Make a midline cervical incision and carefully expose the common carotid artery.
-
Place a flow probe around the artery to monitor blood flow.
-
-
This compound Administration: Administer this compound or vehicle control orally via gavage for a specified number of days prior to thrombosis induction.
-
Thrombosis Induction:
-
Apply a piece of filter paper (1x2 mm) saturated with a 20% ferric chloride (FeCl₃) solution to the adventitial surface of the carotid artery for 10 minutes.
-
Remove the filter paper and monitor blood flow until complete occlusion occurs or for a predetermined observation period (e.g., 60 minutes).
-
-
Data Collection:
-
Record the time to thrombus formation (TTF) and time to occlusion (TTO).
-
At the end of the experiment, excise the thrombosed arterial segment and weigh the thrombus.
-
Quantitative Data Presentation:
| Treatment Group | Dose (mg/kg/day, p.o.) | Time to Occlusion (TTO) (min) | Thrombus Weight (mg) |
| Vehicle Control | - | Data not available | Data not available |
| This compound | Specify Dose | Record Mean ± SD | Record Mean ± SD |
| Warfarin (Reference) | 0.1 - 0.3 | 85 ± 11.8 - 120 ± 0 | Data not available |
Inferior Vena Cava (IVC) Stasis-Induced Venous Thrombosis Model
This model simulates venous thromboembolism (VTE) by inducing blood stasis, a major risk factor for deep vein thrombosis (DVT).
Experimental Protocol:
-
Animal Preparation: Use male Sprague-Dawley rats (220-260g) and anesthetize as previously described.
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the inferior vena cava (IVC).
-
Carefully dissect the IVC from the surrounding tissues.
-
Ligate all side branches of the IVC between the renal veins and the iliac bifurcation with 6-0 silk sutures.
-
Place a 4-0 silk ligature around the IVC just below the renal veins.
-
-
This compound Administration: Administer this compound or vehicle control orally via gavage for a specified period before and/or after the surgical procedure.
-
Thrombus Formation: Allow the thrombus to form for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Data Collection:
-
Re-anesthetize the animal and excise the IVC segment containing the thrombus.
-
Measure the length and wet weight of the thrombus.
-
Blood samples can be collected for coagulation parameter analysis.
-
Quantitative Data Presentation:
| Treatment Group | Dose (mg/kg/day, p.o.) | Thrombus Weight (mg) | Thrombus Length (mm) | Prothrombin Time (PT) (s) | aPTT (s) |
| Sham (No Ligation) | - | 0 | 0 | Record Baseline | Record Baseline |
| Vehicle Control | - | Record Mean ± SD | Record Mean ± SD | Record Mean ± SD | Record Mean ± SD |
| This compound | Specify Dose | Record Mean ± SD | Record Mean ± SD | Record Mean ± SD | Record Mean ± SD |
Note: Researchers will need to establish baseline coagulation parameters and determine the dose-dependent effects of this compound on thrombus formation and coagulation times.
Experimental Workflow for In Vivo Models
Caption: General workflow for in vivo thrombosis models using this compound.
In Vitro Activity Assessment
Vitamin K Epoxide Reductase (VKOR) Inhibition Assay
This cell-based assay is crucial for determining the direct inhibitory effect of this compound on its molecular target.
Experimental Protocol:
-
Cell Culture: Use a stable cell line (e.g., HEK293) engineered to express human VKORC1.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or a reference inhibitor (e.g., warfarin) for a specified time.
-
Cell Lysis: Harvest and lyse the cells to prepare microsomal fractions containing the VKORC1 enzyme.
-
Enzyme Reaction:
-
Initiate the reaction by adding the substrate, vitamin K epoxide, and a reducing agent like dithiothreitol (DTT).
-
Incubate the reaction mixture at 37°C.
-
-
Quantification:
-
Stop the reaction at various time points.
-
Extract the vitamin K metabolites.
-
Quantify the amount of vitamin K quinone produced using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction.
-
Determine the half-maximal inhibitory concentration (IC₅₀) of this compound by plotting the enzyme activity against the logarithm of the inhibitor concentration.
-
Quantitative Data Presentation:
| Compound | IC₅₀ (µM) |
| This compound | Determine from Dose-Response Curve |
| Warfarin (Reference) | Determine from Dose-Response Curve |
Logical Relationship for VKOR Inhibition Assay
Caption: Logical workflow for determining the IC₅₀ of this compound against VKOR.
Conclusion
This compound serves as a potent tool for inducing a systemic anticoagulant state in preclinical thrombosis models. The protocols outlined here for arterial and venous thrombosis models in rats, along with the in vitro VKOR inhibition assay, provide a comprehensive framework for investigating the efficacy of novel antithrombotic agents and for studying the pathophysiology of thrombosis under conditions of impaired vitamin K-dependent coagulation. Careful dose-selection and consistent monitoring of coagulation parameters are essential for obtaining reproducible and translatable results.
References
Anisindione Formulation for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisindione, a synthetic indanedione derivative, is a potent anticoagulant that functions as a vitamin K antagonist.[1][2][3] It inhibits the vitamin K-dependent gamma-carboxylation of precursor proteins, thereby preventing the formation of active procoagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S.[1][2][3][4] This mechanism of action makes this compound a subject of interest in preclinical research for thromboembolic disorders. These application notes provide detailed protocols for the preparation of this compound formulations for oral and parenteral administration in animal studies, along with methodologies for evaluating its anticoagulant effect and acute toxicity.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is critical for formulation development.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂O₃ | [1] |
| Molecular Weight | 252.27 g/mol | [1] |
| Appearance | Pale yellow crystalline solid | |
| Melting Point | 155-157 °C | |
| Solubility | - Water: Practically insoluble | [1] |
| - DMSO: ≥ 50 mg/mL | [5] | |
| - Ethanol: Soluble | ||
| - Methylene Chloride: Soluble | [1] | |
| Stability | Stable in light and air | [1] |
Signaling Pathway of this compound
This compound exerts its anticoagulant effect by interrupting the Vitamin K cycle, which is essential for the activation of several clotting factors.
References
Application Notes and Protocols for the Electrochemical Synthesis of Anisindione Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of anisindione and its derivatives, with a focus on electrochemical methodologies. This compound is a synthetic anticoagulant that functions as a vitamin K antagonist, playing a crucial role in the management of thromboembolic disorders.[1][2] The electrochemical synthesis of its derivatives offers a green and efficient alternative to traditional chemical methods, providing high purity products and better control over the reaction process.[1]
Introduction
This compound, chemically known as 2-(4-methoxyphenyl)-1,3-indandione, is an oral anticoagulant that inhibits the hepatic synthesis of vitamin K-dependent coagulation factors II, VII, IX, and X.[1][3][4] Its mechanism of action involves the inhibition of the enzyme vitamin K epoxide reductase, which is essential for the regeneration of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of clotting factors.[1][2] The exploration of novel derivatives of this compound is a promising avenue for the development of new anticoagulant and antiplatelet agents with potentially improved therapeutic profiles.[5][6] Electrochemical methods offer a powerful tool for the synthesis of such derivatives, often proceeding under mild conditions with high efficiency.[5][6][7]
Mechanism of Action of this compound
This compound exerts its anticoagulant effect by disrupting the vitamin K cycle in the liver. This cycle is crucial for the post-translational modification of several clotting factors. By inhibiting vitamin K epoxide reductase, this compound depletes the available reduced vitamin K, thereby preventing the carboxylation and activation of these clotting factors.
Caption: Mechanism of action of this compound in the Vitamin K cycle.
Synthesis of this compound (Precursor)
While the focus of these notes is on electrochemical methods, the synthesis of the this compound precursor is typically achieved through conventional chemical synthesis. The following protocol is based on a reported procedure.[5]
Experimental Protocol: Chemical Synthesis of this compound
-
Reaction Setup: To a solution of sodium ethoxide (3.06 g, 0.045 mol) in absolute ethanol (40 mL), add phthalide (5.6 g, 0.04 mol) and 4-methoxybenzaldehyde (5.44 g, 0.04 mol).
-
Reflux: Reflux the mixture for 1 hour.
-
Work-up: Remove the ethanol by distillation. Add water (40 mL) to the residue, followed by dilution with ice water (200 mL).
-
Extraction: Wash the aqueous solution with ether (2 x 40 mL) to remove unreacted aldehyde.
-
Purification: The resulting product can be further purified by recrystallization.
Electrochemical Synthesis of this compound Derivatives
The following protocol details the electrochemical synthesis of a catechol-containing derivative of this compound. This method utilizes the electrochemical oxidation of a catechol in the presence of this compound, which acts as a nucleophile in a Michael addition reaction.[5][6]
Experimental Workflow
Caption: General workflow for the electrochemical synthesis of this compound derivatives.
Materials and Equipment
-
Chemicals: this compound, catechol or its derivatives, acetonitrile, phosphate salts, acetone, methanol.
-
Electrochemical Apparatus: Potentiostat/galvanostat, undivided electrochemical cell, carbon rod working electrodes, platinum wire counter electrode, Ag/AgCl reference electrode.
-
Analytical Instruments: IR spectrophotometer, NMR spectrometer, mass spectrometer, elemental analyzer.
Experimental Protocol: Electrochemical Synthesis
-
Electrolyte Preparation: Prepare a mixture of water and acetonitrile (e.g., 80:20 v/v) containing a phosphate buffer (pH 7.0, 0.2 M).
-
Pre-electrolysis: Pre-electrolyze the buffer solution at a potential slightly lower than the oxidation potential of the catechol derivative to be used (e.g., 0.3 V for catechol).
-
Reactant Addition: Add equimolar amounts (e.g., 1 mmol) of this compound and the catechol derivative to the electrochemical cell.
-
Controlled-Potential Electrolysis: Perform the electrolysis at a controlled potential corresponding to the oxidation potential of the catechol derivative (e.g., 0.3 V for catechol). Use carbon rods as working electrodes and a platinum wire as the counter electrode.
-
Monitoring and Electrode Maintenance: Continue the electrolysis until the current decreases to about 5% of its initial value. If a significant drop in current is observed due to electrode fouling, interrupt the electrolysis, wash the anode with acetone to reactivate it, and then resume the process.
-
Product Isolation: Upon completion of the electrolysis, the product will precipitate from the solution. Separate the solid product by filtration.
-
Purification: Dry the collected product and recrystallize it from a suitable solvent, such as methanol.
-
Characterization: Confirm the structure and purity of the synthesized derivative using appropriate analytical techniques (IR, NMR, Mass Spectrometry, and Elemental Analysis).
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound and a representative derivative.
Table 1: Synthesis of this compound (Conventional Method) [5]
| Precursor 1 | Precursor 2 | Reagent | Solvent | Reaction Time | Yield (%) |
| Phthalide | 4-Methoxybenzaldehyde | Sodium Ethoxide | Absolute Ethanol | 1 hour | 23 |
Table 2: Electrochemical Synthesis of this compound Derivatives [5]
| 2-Aryl-1,3-indandione | Catechol Derivative | Product | Yield (%) | Melting Point (°C) |
| 2-(4-Methoxyphenyl)-1,3-indandione | 4-Methylcatechol | 2-(3,4-Dihydroxy-5-methylphenyl)-2-(4-methoxyphenyl)-1,3-indandione | 31 | 174-177 |
| 2-Phenyl-1,3-indandione | 4-Methylcatechol | 2-(3,4-Dihydroxy-5-methylphenyl)-2-phenyl-1,3-indandione | 30 | 148-151 |
| 2-(4-Fluorophenyl)-1,3-indandione | 4-Methylcatechol | 2-(3,4-Dihydroxy-5-methylphenyl)-2-(4-fluorophenyl)-1,3-indandione | 31 | 174-177 |
| 2-(4-Chlorophenyl)-1,3-indandione | 4-Methylcatechol | 2-(3,4-Dihydroxy-5-methylphenyl)-2-(4-chlorophenyl)-1,3-indandione | 20 | 142-145 |
| 2-(4-Bromophenyl)-1,3-indandione | 4-Methylcatechol | 2-(3,4-Dihydroxy-5-methylphenyl)-2-(4-bromophenyl)-1,3-indandione | 26 | 142-146 |
Conclusion
The electrochemical synthesis of this compound derivatives represents a valuable and environmentally friendly approach to generating novel compounds with potential anticoagulant and antiplatelet activities. The provided protocols offer a starting point for researchers to explore the synthesis and biological evaluation of these promising molecules. The detailed workflow and quantitative data serve as a practical guide for the successful implementation of these synthetic strategies in a research setting.
References
- 1. Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electroreductive coupling of benzaldehyde by balancing the formation and dimerization of the ketyl intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Measuring Anisindione's Effect on Prothrombin Time: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisindione is a synthetic oral anticoagulant belonging to the indanedione class of drugs.[1][2] It functions as a vitamin K antagonist, interfering with the synthesis of crucial blood clotting factors in the liver.[1][2][3] This activity decreases the blood's ability to coagulate, making this compound a therapeutic option for the prophylaxis and treatment of thromboembolic disorders such as venous thrombosis and pulmonary embolism.[1] The clinical efficacy and safety of this compound therapy are critically dependent on maintaining the anticoagulant effect within a narrow therapeutic window. The prothrombin time (PT) test, standardized as the International Normalized Ratio (INR), is the primary laboratory assay used to monitor the anticoagulant effect of this compound and guide dosage adjustments.[3]
This document provides detailed application notes and protocols for measuring the effect of this compound on prothrombin time in a research setting. It includes a summary of expected quantitative effects, a detailed experimental protocol for in vitro analysis, and visualizations of the relevant biological pathway and experimental workflow.
Mechanism of Action
This compound exerts its anticoagulant effect by inhibiting the vitamin K-dependent gamma-carboxylation of several precursor proteins involved in the coagulation cascade.[1][2] Specifically, it interferes with the hepatic synthesis of active forms of coagulation factors II (prothrombin), VII, IX, and X.[1][2][3] By reducing the levels of these functional clotting factors, this compound prolongs the time it takes for a blood clot to form, as measured by the prothrombin time.[1]
References
Troubleshooting & Optimization
Stabilizing Anisindione Solutions: A Technical Support Center
For researchers, scientists, and drug development professionals, ensuring the stability of Anisindione solutions is critical for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the preparation and long-term storage of this compound solutions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling of this compound solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer (e.g., PBS) | This compound has low aqueous solubility. The addition of a concentrated DMSO stock to an aqueous buffer can cause the compound to crash out of solution. | - Increase the proportion of organic co-solvent in the final solution. - Consider a formulation with excipients that enhance solubility, such as PEG300, Tween-80, or cyclodextrins.[1] - Perform a serial dilution of the DMSO stock into the aqueous buffer while vortexing. - Gently warm the solution to 37°C or use sonication to aid dissolution.[2] |
| Solution appears cloudy or contains visible particles after preparation | Incomplete dissolution of this compound powder. | - Ensure the solvent is appropriate for the desired concentration. - Use sonication or gentle heating (to 37°C) to facilitate dissolution.[2] - If cloudiness persists, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. |
| Color of the solution changes over time (e.g., pale yellow to orange/red) | Potential degradation of the this compound molecule. In alkaline urine, this compound can cause a red-orange discoloration, suggesting pH-dependent color changes.[3] This may indicate instability in solution under certain pH conditions. | - Prepare fresh working solutions daily.[1] - Store stock solutions protected from light and at the recommended low temperatures (-20°C or -80°C). - Evaluate the pH of your solution; consider using a buffered system to maintain a stable pH. |
| Loss of anticoagulant activity in assays | Chemical degradation of this compound due to improper storage or handling. Repeated freeze-thaw cycles can degrade the compound. | - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1][2][4] - Ensure stock solutions are stored at the correct temperature (-20°C for up to 1 year, -80°C for up to 2 years).[1] - Prepare working solutions fresh from a new aliquot for each experiment.[1] |
| Variability in results between experiments | Inconsistent final concentration of this compound due to precipitation or degradation. Different batches of solid this compound may have slight color variations, but this should not typically affect performance if purity is confirmed.[4] | - Follow a consistent, validated protocol for solution preparation. - Visually inspect solutions for any signs of precipitation before each use. - If using a new batch of this compound, verify its purity and solubility characteristics. |
Frequently Asked Questions (FAQs)
Solution Preparation and Handling
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions of this compound.[1][2][4]
Q2: How can I dissolve this compound if it doesn't go into solution easily?
A2: If you encounter solubility issues, you can try gentle heating (e.g., in a 37°C water bath) and/or sonication to aid dissolution.[2] Ensure the container is properly sealed to prevent solvent evaporation.
Q3: What is the best way to prepare working solutions for in vivo experiments?
A3: For in vivo studies, it is often necessary to use a co-solvent system to maintain this compound's solubility in an aqueous vehicle suitable for injection. A common formulation involves first dissolving this compound in DMSO to create a stock solution, and then diluting it in a mixture of other excipients such as PEG300, Tween-80, and saline.[1] It is highly recommended to prepare these working solutions fresh on the day of use.[1]
Storage and Stability
Q4: How should I store my this compound stock solutions for long-term use?
A4: For long-term storage, this compound stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][2][4] Store these aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
Q5: Is this compound sensitive to light?
A5: While one source suggests that this compound is stable in light and air, it is general best practice for long-term storage of any chemical compound to protect it from light by using amber vials or by storing it in a dark location.[3]
Q6: Can I store my working solutions?
A6: It is strongly recommended to prepare aqueous working solutions of this compound fresh for each experiment.[1] The stability of this compound in aqueous solutions at room temperature or 4°C for extended periods has not been well-documented in publicly available literature, and precipitation or degradation may occur.
Experimental Protocols
Objective: To develop and validate a stability-indicating HPLC method for this compound to separate the intact drug from any potential degradation products formed under various stress conditions.
General Protocol for Forced Degradation Studies:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for a specified period.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 80°C) in an oven.
-
Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) and/or visible light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using an HPLC system with a photodiode array (PDA) detector to observe the formation of degradation products and any changes in the peak area of the parent drug.
-
-
Method Development: The goal is to develop an HPLC method (optimizing column, mobile phase, gradient, flow rate, and detection wavelength) that can resolve the peak of intact this compound from all degradation product peaks.
Visualizations
Below are diagrams illustrating key concepts related to the handling and stability of this compound.
Caption: Workflow for preparing this compound solutions.
Caption: this compound's anticoagulant mechanism.
Caption: Troubleshooting unstable this compound solutions.
References
Technical Support Center: Overcoming Anisindione Interference in Colorimetric Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating interference caused by the anticoagulant drug Anisindione in colorimetric assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic anticoagulant belonging to the indanedione class of drugs.[1][2] Its primary mechanism of action is the inhibition of vitamin K epoxide reductase, an enzyme essential for the synthesis of active coagulation factors II, VII, IX, and X in the liver.[1][2] By blocking this pathway, this compound effectively reduces the blood's ability to clot.
Q2: Why might this compound interfere with my colorimetric assay?
This compound can interfere with colorimetric assays through two primary mechanisms:
-
Spectral Interference: this compound is a pale yellow crystalline solid.[1] This inherent color means it absorbs light in the visible spectrum, which can lead to falsely elevated absorbance readings in assays that measure color changes at similar wavelengths. The discoloration of urine to a red-orange color in patients taking this compound further indicates that the compound and/or its metabolites are colored and can interfere with spectrophotometric measurements.
-
Chemical Interference: this compound contains a reactive 1,3-indanedione functional group. This group has the potential to chemically react with assay reagents, either quenching the colorimetric signal or producing a colored product, leading to inaccurate results.
Q3: Which colorimetric assays are most likely to be affected by this compound interference?
-
Bradford and other Coomassie-based protein assays
-
BCA (Bicinchoninic Acid) protein assays
-
Enzyme activity assays that produce colored products (e.g., p-nitrophenol based assays)
-
Glucose and other metabolite assays with colorimetric endpoints
Troubleshooting Guides
Problem 1: My assay results show unexpectedly high background absorbance in samples containing this compound.
This is a classic sign of spectral interference. The inherent color of this compound is likely contributing to the absorbance reading.
Troubleshooting Steps:
-
Run a Sample Blank: Prepare a blank sample containing the same concentration of this compound in the assay buffer but without the analyte of interest. Subtract the absorbance of this blank from your sample readings.
-
Perform Serial Dilutions: Dilute your sample to reduce the concentration of this compound. This can minimize its contribution to the overall absorbance. Be sure to account for the dilution factor when calculating your final results.
-
Wavelength Selection: If your spectrophotometer allows, measure the absorbance of this compound across a range of wavelengths to identify its absorbance peak. If possible, choose an assay with a colorimetric readout at a wavelength where this compound's absorbance is minimal.
Problem 2: I am observing inconsistent or non-linear results in my standard curve when this compound is present.
This may indicate chemical interference, where this compound is reacting with your assay reagents.
Troubleshooting Steps:
-
Reagent Compatibility Check: Test the compatibility of this compound with your individual assay reagents. This can be done by incubating this compound with each reagent and observing any color changes or precipitation. Refer to reagent compatibility charts from the assay manufacturer where available.[4][5]
-
Sample Pre-treatment: Consider using a sample preparation technique to remove this compound before performing the assay.
Experimental Protocols
Protocol 1: Sample Blanking to Correct for Spectral Interference
Objective: To correct for the intrinsic absorbance of this compound in a colorimetric assay.
Methodology:
-
Prepare your standards and samples as you normally would for your specific colorimetric assay.
-
For each sample containing this compound, prepare a corresponding "sample blank." This blank should contain the same concentration of this compound and all other sample matrix components, but exclude the analyte you are measuring. The assay's colorimetric reagent should still be added.
-
Incubate all tubes (standards, samples, and sample blanks) according to your assay protocol.
-
Measure the absorbance of all tubes at the appropriate wavelength.
-
For each experimental sample, subtract the absorbance value of its corresponding sample blank from the measured absorbance.
-
Use these corrected absorbance values to determine the concentration of your analyte from the standard curve.
Protocol 2: Solid-Phase Extraction (SPE) for this compound Removal
Objective: To remove this compound from a biological sample prior to performing a colorimetric assay.
Methodology:
-
Select an Appropriate SPE Cartridge: Choose a reverse-phase SPE cartridge (e.g., C18) that can retain a hydrophobic molecule like this compound.
-
Condition the Cartridge: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) followed by an equilibration buffer (e.g., phosphate-buffered saline, pH 7.4) through it.
-
Load the Sample: Load your biological sample containing this compound onto the conditioned cartridge.
-
Wash the Cartridge: Wash the cartridge with a weak solvent mixture that will elute interfering substances but retain this compound. The exact composition of the wash buffer will need to be optimized for your specific sample matrix.
-
Elute the Analyte: Elute your analyte of interest from the cartridge using a solvent that does not elute the bound this compound. This step is crucial and will depend on the chemical properties of your analyte.
-
Collect and Assay: Collect the eluate containing your purified analyte and proceed with your colorimetric assay.
Data Presentation
Table 1: Potential Interference of this compound in Common Colorimetric Assays and Recommended Mitigation Strategies.
| Assay Type | Potential Interference Mechanism | Recommended Mitigation Strategy |
| Bradford Protein Assay | Spectral (this compound absorbs in the visible range) & Chemical (potential interaction with Coomassie dye) | Sample Blanking, Serial Dilution, SPE |
| BCA Protein Assay | Spectral & Chemical (potential reduction of Cu2+ by this compound) | Sample Blanking, SPE |
| Enzyme Assays (e.g., pNPP) | Spectral (if product color overlaps with this compound's absorbance) | Sample Blanking, Kinetic measurements (to distinguish initial rate from background) |
| Glucose Oxidase Assay | Spectral (if final colored product absorbs at a similar wavelength to this compound) | Sample Blanking, SPE |
Visualizations
References
- 1. This compound | C16H12O3 | CID 2197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. 2-(4-Methoxybenzylidene)-1H-indene-1,3(2H)-dione | C17H12O3 | CID 367151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bio-rad.com [bio-rad.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Adjusting Anisindione dosage in non-responsive animal models
This guide provides troubleshooting assistance for researchers encountering non-responsiveness to the anticoagulant Anisindione in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic anticoagulant derived from indanedione.[1] Its therapeutic effect comes from reducing the blood's prothrombin activity.[1][2] It functions as a vitamin K antagonist, specifically by inhibiting the Vitamin K Epoxide Reductase (VKOR) complex in the liver.[3] This action prevents the recycling of vitamin K, which is a necessary cofactor for the gamma-carboxylation and activation of several clotting factors (II, VII, IX, and X) and anticoagulant proteins (C and S).[1][2][3] By blocking their formation, this compound decreases the ability of the blood to form clots.[1][2]
Q2: My animal model is not showing the expected anticoagulant effect. What are the potential causes?
Non-responsiveness, or resistance, to this compound can stem from several factors. These can be broadly categorized as either acquired or hereditary.
-
Acquired Resistance:
-
Dietary Factors: High levels of vitamin K in the diet can counteract the effects of this compound.[4] Standard rodent chow can have variable levels of vitamin K, and sterilization procedures like autoclaving or irradiation can degrade heat-labile vitamins, including vitamin K, leading to inconsistent content.[5][6]
-
Pharmacokinetic Issues: Problems with drug absorption in the gastrointestinal tract can lead to lower than expected plasma concentrations.[7] Conversely, an accelerated metabolism and clearance of the drug can also reduce its efficacy.[7][8]
-
Experimental Error: Incorrect dosage calculation, improper administration, or errors in the coagulation assay can all lead to apparent non-responsiveness.
-
-
Hereditary Resistance:
Q3: How do I properly monitor the anticoagulant effect of this compound?
The primary method for monitoring the effect of this compound is to measure its impact on the coagulation cascade using plasma-based clotting assays.[11][12]
-
Prothrombin Time (PT): This is the most common test used. It measures the integrity of the extrinsic and common coagulation pathways, which are dependent on the vitamin K-dependent clotting factors (II, VII, X).[12] A prolongation of the PT indicates a successful anticoagulant effect.
-
Activated Partial Thromboplastin Time (aPTT): This assay assesses the intrinsic and common pathways.[12]
-
International Normalized Ratio (INR): In clinical settings, the INR is calculated from the PT to standardize results between laboratories. While less common in preclinical research, it can be a useful metric if a species-specific International Sensitivity Index (ISI) for the thromboplastin reagent is available.[13]
Q4: What are the typical baseline coagulation values in common rodent models?
Baseline PT and aPTT values can vary depending on the specific strain, sex, and the assay methodology. It is crucial to establish baseline values in your own laboratory with your specific animal population and reagents before initiating a study.
| Parameter | Species | Typical Baseline Range |
| Prothrombin Time (PT) | Mouse | 9 - 14 seconds[13][14] |
| Rat | Data not consistently available in search results; requires lab-specific determination. | |
| Activated Partial Thromboplastin Time (aPTT) | Mouse | 16 - 30+ seconds[13][14] |
| Rat | Data not consistently available in search results; requires lab-specific determination. |
Troubleshooting Guide for Non-Responsive Models
If an animal model is not responding to this compound as expected (i.e., no significant prolongation of PT), follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for this compound non-responsiveness.
Experimental Protocols
Protocol: Prothrombin Time (PT) Assay for Rodent Plasma
This protocol outlines the measurement of PT in citrated mouse or rat plasma. The PT assay evaluates the extrinsic and common pathways of coagulation.[12]
Materials:
-
Platelet-Poor Plasma (PPP) collected in 3.2% sodium citrate (9:1 blood-to-anticoagulant ratio)[14]
-
Thromboplastin reagent (containing tissue factor and phospholipids)
-
Coagulometer or a temperature-controlled water bath (37°C) and stopwatch
-
Microcentrifuge tubes and precision pipettes
Procedure:
-
Sample Preparation:
-
Collect whole blood via cardiac puncture or from the vena cava into a tube containing 3.2% sodium citrate.[14][15]
-
Immediately centrifuge the blood at 2500 x g for 15 minutes at 4°C to separate the plasma.[14][15]
-
Carefully collect the supernatant (platelet-poor plasma) and store on ice for immediate use or freeze at -80°C for later analysis.[15]
-
-
Assay Execution:
-
Thaw frozen plasma samples in a 37°C water bath for a few minutes immediately before the assay.[15]
-
Pre-warm the thromboplastin reagent to 37°C according to the manufacturer's instructions.
-
Pipette 50 µL of the plasma sample into a pre-warmed coagulometer cuvette.[13][14]
-
Incubate the plasma for 60-180 seconds at 37°C.[13]
-
Rapidly add 100 µL of the pre-warmed thromboplastin reagent to the cuvette to initiate the clotting reaction.[13]
-
The coagulometer will automatically detect clot formation and record the time in seconds. If performing manually, start the stopwatch immediately upon adding the reagent and stop it at the first sign of a fibrin clot.[14]
-
-
Data Analysis:
-
Perform all measurements in duplicate or triplicate.
-
Compare the PT values of this compound-treated animals to a control group that received a vehicle. A successful anticoagulant effect is indicated by a statistically significant increase in PT.
-
Mechanism of Action and Resistance
The efficacy of this compound is entirely dependent on its ability to inhibit the Vitamin K cycle.
Caption: this compound inhibits the VKORC1 enzyme, disrupting the Vitamin K cycle.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C16H12O3 | CID 2197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PathWhiz [smpdb.ca]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. mouseion.jax.org [mouseion.jax.org]
- 7. ccjm.org [ccjm.org]
- 8. researchgate.net [researchgate.net]
- 9. Mutations in VKORC1 cause warfarin resistance and multiple coagulation factor deficiency type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Troubleshooting heparin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing blood clotting and coagulation factors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Standardization of Coagulation Factor V Reference Intervals, Prothrombin Time, and Activated Partial Thromboplastin Time in Mice for Use in Factor V Deficiency Pathological Models [frontiersin.org]
- 14. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 15. doc.govt.nz [doc.govt.nz]
Technical Support Center: Anisindione Degradation Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways and byproducts of anisindione. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound based on its chemical structure?
A1: this compound, an indane-1,3-dione derivative, is susceptible to degradation through several pathways due to its functional groups. The primary expected pathways are:
-
Hydrolysis: The diketone functionality in the indanedione ring may be susceptible to hydrolytic cleavage under acidic or basic conditions. The ether linkage in the methoxyphenyl group could also undergo hydrolysis, although this typically requires more stringent conditions.
-
Oxidation: The aromatic ring and the benzylic position are potential sites for oxidation. This can lead to the formation of hydroxylated derivatives, ring-opening products, or cleavage of the molecule.
-
Photodegradation: Aromatic compounds like this compound can absorb UV light, leading to photolytic degradation. This may involve radical reactions, rearrangements, or photo-oxidation.
Q2: What are the typical stress conditions used in forced degradation studies for a compound like this compound?
A2: Forced degradation studies are essential to understand the stability of a drug substance.[1][2] Typical stress conditions to investigate the degradation of this compound would include:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at temperatures ranging from room temperature to 80°C.
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at temperatures ranging from room temperature to 80°C.
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Exposing the solid drug substance to dry heat, typically from 60°C to 105°C.
-
Photodegradation: Exposing the drug substance in solution and as a solid to UV and visible light, as per ICH Q1B guidelines.
Q3: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation byproducts?
A3: A stability-indicating analytical method is crucial. The most common and effective techniques are:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse for separating the parent drug from its degradation products and quantifying them. A reversed-phase C18 column is often a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for the identification of unknown degradation products by providing molecular weight and fragmentation information.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): May be suitable for volatile degradation products, potentially after derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for the definitive structural elucidation of isolated degradation products.
Troubleshooting Guides
Problem 1: No degradation is observed under initial stress conditions.
-
Q: I've treated my this compound sample with 0.1 M HCl at 60°C for 24 hours, but my HPLC chromatogram shows no significant degradation. What should I do?
-
A: Increase the severity of the stress conditions. You can try increasing the acid concentration (e.g., to 1 M HCl), increasing the temperature (e.g., to 80°C), or extending the reaction time. It is important to increase the stress incrementally to achieve a target degradation of 5-20%.[5]
-
Problem 2: The drug substance degrades completely.
-
Q: After treating this compound with 1 M NaOH at 80°C for a few hours, the peak for the parent drug has completely disappeared. How can I study the degradation pathway?
-
A: The stress conditions are too harsh. Reduce the severity by decreasing the base concentration (e.g., to 0.1 M or 0.01 M NaOH), lowering the temperature, and/or reducing the exposure time. Analyze samples at multiple, shorter time points to observe the formation and potential subsequent degradation of intermediate byproducts.
-
Problem 3: Poor chromatographic separation of degradation products.
-
Q: My HPLC method shows several co-eluting peaks for the degradation products. How can I improve the separation?
-
A: Method development is required. Try modifying the mobile phase composition (e.g., changing the organic modifier or its ratio to the aqueous phase), adjusting the pH of the mobile phase, changing the column (e.g., a different stationary phase like C8 or phenyl), or using a gradient elution program.
-
Problem 4: Difficulty in identifying an unknown degradation product.
-
Q: LC-MS analysis of a degradation product gives a molecular weight, but I cannot deduce the structure. What are the next steps?
-
A: Further structural elucidation is necessary. Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can provide clues about the structure. If possible, isolate the impurity using preparative HPLC and analyze it by high-resolution mass spectrometry (HRMS) for accurate mass measurement and NMR spectroscopy for definitive structural assignment.
-
Experimental Protocols
Protocol 1: Forced Degradation by Acid Hydrolysis
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Condition: Add an equal volume of 0.2 M HCl to the stock solution to obtain a final drug concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubation: Incubate the solution at 60°C.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.
-
Neutralization: Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Analysis: Dilute the samples with the mobile phase and analyze by a validated stability-indicating HPLC-UV method.
Protocol 2: Analysis of Degradation Products by HPLC-UV
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Gradient Program: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (e.g., 288 nm) and at other wavelengths to detect degradation products with different chromophores.
-
Injection Volume: 10 µL.
Data Presentation
Quantitative data from forced degradation studies should be summarized in a clear and organized manner.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | This compound Assay (%) | Number of Degradation Products | Major Degradation Product (% Peak Area) |
| 0.1 M HCl, 60°C | 24 | 92.5 | 2 | DP1 (3.2%) |
| 0.1 M NaOH, RT | 12 | 88.1 | 3 | DP2 (5.8%) |
| 3% H₂O₂, RT | 8 | 90.3 | 1 | DP3 (4.5%) |
| Dry Heat, 80°C | 48 | 98.7 | 1 | DP4 (0.8%) |
| Photolytic | 24 | 95.2 | 2 | DP5 (2.1%) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Logical workflow for a forced degradation study.
Caption: Experimental workflow for sample analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. asianjpr.com [asianjpr.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Drug-Delivery Silver Nanoparticles: A New Perspective for Phenindione as an Anticoagulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Managing Anisindione-Induced Hemorrhage in Laboratory Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing Anisindione-induced hemorrhage in laboratory animals. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce hemorrhage?
This compound is a synthetic anticoagulant belonging to the indanedione class.[1] It functions as a vitamin K antagonist, inhibiting the vitamin K epoxide reductase complex in the liver.[2] This inhibition prevents the gamma-carboxylation of vitamin K-dependent clotting factors II, VII, IX, and X, as well as anticoagulant proteins C and S.[1][2] The resulting decrease in active clotting factors impairs the coagulation cascade, leading to an increased risk of hemorrhage.
Q2: What is the primary antidote for this compound-induced hemorrhage, and how does it work?
The primary and specific antidote for this compound-induced hemorrhage is Vitamin K1 (phytonadione).[2] Vitamin K1 serves as a direct precursor for the synthesis of functional vitamin K-dependent clotting factors. By providing an exogenous source of Vitamin K1, it bypasses the inhibitory effect of this compound on the vitamin K recycling pathway, allowing the liver to resume production of active coagulation factors and restore hemostasis.
Q3: How soon can I expect to see an anticoagulant effect after administering this compound to rats?
While specific pharmacokinetic data for this compound in rats is limited, data from the related indanedione derivative, phenindione, can provide an estimate. Phenindione is absorbed slowly from the gastrointestinal tract, with peak plasma concentrations observed within 1-3 hours.[3] The anticoagulant effect, however, is delayed as it depends on the depletion of existing clotting factors. A significant prolongation of prothrombin time (PT) is typically observed within 24 to 48 hours after administration of vitamin K antagonists.[4]
Q4: What are the clinical signs of this compound-induced hemorrhage in lab animals?
Clinical signs of hemorrhage can range from subtle to severe and may include:
-
Spontaneous bleeding from the nose (epistaxis) or gums.
-
Presence of blood in the urine (hematuria) or feces (melena).
-
Development of pinpoint hemorrhages (petechiae) or larger bruises (ecchymoses) on the skin.
-
Pale mucous membranes, indicating anemia from blood loss.
-
Lethargy, weakness, or reluctance to move.
-
Swelling of joints due to bleeding into the joint space (hemarthrosis).
-
In severe cases, signs of internal bleeding such as a distended abdomen or respiratory distress may be observed.
Q5: How should I monitor the anticoagulant effect of this compound and the efficacy of Vitamin K1 reversal?
The most critical parameter to monitor is the Prothrombin Time (PT) . The Activated Partial Thromboplastin Time (aPTT) will also be prolonged.[4] Baseline PT and aPTT should be measured before this compound administration. Following administration, these parameters should be monitored at regular intervals (e.g., 24 and 48 hours) to assess the level of anticoagulation. After administering Vitamin K1, PT and aPTT should be monitored (e.g., at 6, 12, and 24 hours post-treatment) to confirm reversal of the anticoagulant effect.[5]
Troubleshooting Guides
Issue 1: No significant increase in prothrombin time (PT) after this compound administration.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage | Verify the calculated dose of this compound. The oral LD50 in rats is approximately 163 mg/kg for the related compound phenindione.[6] A sub-lethal dose should be used to induce coagulopathy. |
| Improper Administration | Ensure the full dose was administered correctly (e.g., via oral gavage). For oral administration, confirm the animal swallowed the entire dose. |
| Timing of Measurement | The anticoagulant effect is not immediate. Allow sufficient time for the depletion of existing clotting factors. Measure PT at 24 and 48 hours post-administration.[4] |
| Animal Strain/Sex Differences | Be aware that different strains or sexes of animals may have varying sensitivities to anticoagulants. |
Issue 2: Excessive hemorrhage or animal distress after this compound administration.
| Possible Cause | Troubleshooting Step |
| This compound Overdose | Immediately administer the reversal agent, Vitamin K1. Provide supportive care as needed, which may include fluid therapy. |
| High Sensitivity of Animal | Some animals may be more sensitive to the anticoagulant effects. Reduce the dose of this compound in future experiments. |
| Underlying Health Issues | Pre-existing liver conditions or other health problems can exacerbate the effects of anticoagulants. Ensure animals are healthy before the experiment. |
Issue 3: Prothrombin time (PT) remains prolonged after Vitamin K1 administration.
| Possible Cause | Troubleshooting Step |
| Insufficient Vitamin K1 Dose | The administered dose of Vitamin K1 may be too low to fully counteract the effect of this compound. Administer a repeat dose of Vitamin K1. |
| Delayed Vitamin K1 Administration | For severe anticoagulation, the reversal may take longer. Continue to monitor PT and provide supportive care. |
| Incorrect Route of Administration | The subcutaneous route is often preferred for Vitamin K1 administration to avoid anaphylactic reactions associated with intravenous injection and hematoma formation with intramuscular injections.[7] |
| Continued this compound Absorption | If this compound was administered orally, there might be ongoing absorption from the gastrointestinal tract. Consider administration of activated charcoal if within a few hours of ingestion. |
Experimental Protocols
Protocol 1: Induction of Reversible Anticoagulation with this compound in Rats
Objective: To induce a measurable but reversible state of anticoagulation in rats using this compound.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Male Wistar rats (200-250g)
-
Oral gavage needles
-
Blood collection supplies (e.g., micro-hematocrit tubes, tubes with sodium citrate)
-
Centrifuge
-
Coagulation analyzer for PT and aPTT measurement
Methodology:
-
Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Baseline Blood Collection: Collect a baseline blood sample from the tail vein to measure basal PT and aPTT.
-
This compound Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration. A starting dose in the range of 10-20 mg/kg can be considered, which is significantly lower than the LD50 of the related compound phenindione (163 mg/kg).[6]
-
Administration: Administer the this compound suspension to the rats via oral gavage.
-
Monitoring: At 24 and 48 hours post-administration, collect blood samples to measure PT and aPTT.
-
Observation: Closely monitor the animals for any signs of hemorrhage or distress.
Protocol 2: Tail Bleeding Time Assay to Assess Hemorrhage
Objective: To quantify the extent of hemorrhage following this compound administration.
Materials:
-
Anesthetized rat (previously treated with this compound or vehicle)
-
Sharp, sterile scalpel or razor blade
-
Filter paper
-
Timer
-
Warm saline (37°C)
Methodology:
-
Anesthesia: Anesthetize the rat according to an approved institutional protocol.
-
Tail Transection: Amputate the distal 2 mm of the tail using a sharp, sterile blade.[8]
-
Bleeding Measurement: Immediately immerse the tail in warm saline and start a timer.
-
Blotting: Every 30 seconds, gently blot the tail tip on a piece of filter paper until bleeding stops. The time until cessation of bleeding is recorded as the tail bleeding time.
Protocol 3: Reversal of this compound-Induced Anticoagulation with Vitamin K1
Objective: To reverse the anticoagulant effect of this compound using Vitamin K1.
Materials:
-
Anticoagulated rats (from Protocol 1)
-
Vitamin K1 (phytonadione) injectable solution
-
Syringes and needles for subcutaneous injection
-
Blood collection and analysis equipment
Methodology:
-
Confirmation of Anticoagulation: At 48 hours post-Anisindione administration, confirm a significant prolongation of PT.
-
Vitamin K1 Administration: Administer Vitamin K1 subcutaneously. A starting dose of 2.5-5 mg/kg can be used, based on protocols for reversing other vitamin K antagonists.[5][9]
-
Monitoring Reversal: Collect blood samples at 6, 12, and 24 hours after Vitamin K1 administration and measure PT and aPTT to assess the reversal of anticoagulation.
-
Observation: Continue to monitor the animals for any adverse effects.
Quantitative Data Summary
Table 1: this compound and Related Compound Toxicity Data in Rats
| Compound | Route | Parameter | Value | Reference |
| Phenindione | Oral | LD50 | 163 mg/kg | [6] |
Table 2: Recommended Doses for Vitamin K1 in Anticoagulant Reversal
| Animal Model | Anticoagulant | Vitamin K1 Dose | Route | Reference |
| Dogs/Cats | Warfarin (short-acting) | 2.2 mg/kg initial, then 1.1 mg/kg q12h | SC, then PO | [7] |
| Dogs/Cats | Long-acting rodenticides | 2.2 mg/kg initial, then 1.1 mg/kg q12h for 2 weeks, then tapered | SC, then PO | [7] |
| General | Anticoagulant Rodenticides | 3-5 mg/kg divided q12h | PO | [9] |
Visualizations
Caption: this compound's mechanism of action in the liver.
Caption: Experimental workflow for this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C16H12O3 | CID 2197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenindione : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 5. Anticoagulant Rodenticide (Warfarin and Congeners) Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Vitamin K Therapy | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 8. Genotyping - Rodent Tail Snipping for Genotyping (Policy) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 9. todaysveterinarypractice.com [todaysveterinarypractice.com]
Technical Support Center: Optimizing Anisindione for In Vitro Coagulation Assays
Welcome to the technical support center for utilizing Anisindione in your in vitro coagulation studies. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic anticoagulant derived from indanedione.[1] Its primary mechanism involves acting as a vitamin K antagonist. It inhibits the vitamin K-mediated gamma-carboxylation of precursor proteins in the liver.[2][3] This process is essential for the biological activation of several coagulation factors. Consequently, this compound effectively prevents the formation of active procoagulation factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S.[3]
Q2: Which in vitro assays are most suitable for measuring this compound's anticoagulant activity?
The most common and suitable clot-based assays are the Prothrombin Time (PT) and the Activated Partial Thromboplastin Time (aPTT).
-
Prothrombin Time (PT): This assay evaluates the extrinsic and common pathways of the coagulation cascade and is particularly sensitive to deficiencies in factors VII, X, V, and II.[4]
-
Activated Partial Thromboplastin Time (aPTT): This test assesses the intrinsic and common pathways, making it sensitive to factors XII, XI, IX, VIII, X, V, and II.[5]
Q3: What are the key physical and chemical properties of this compound for experimental design?
Understanding the properties of this compound is crucial for preparing accurate and stable solutions for your assays. Key data is summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 252.26 g/mol | [6] |
| Appearance | White to off-white solid | [6] |
| Solubility | ||
| In DMSO | ≥ 50 mg/mL (198.21 mM) | [6][7] |
| In Water | Practically insoluble | [3] |
| Storage | ||
| Powder | -20°C (3 years), 4°C (2 years) | [6] |
| In Solvent (DMSO) | -80°C (2 years), -20°C (1 year) | [6] |
Signaling Pathway and Experimental Workflow
To better visualize the experimental process, refer to the diagrams below outlining this compound's mechanism and a typical workflow for concentration optimization.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Due to its poor aqueous solubility, this compound must first be dissolved in an organic solvent, typically Dimethyl Sulfoxide (DMSO).[6][7]
Materials:
-
This compound powder
-
Anhydrous/low-water content DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and pipettes
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). See the table below for calculations. Sonication may aid dissolution.[7]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one year or -80°C for up to two years.[6]
-
Working Dilutions: On the day of the experiment, prepare a series of working dilutions from the stock solution. It is often best to perform serial dilutions in DMSO first, before making the final dilution into the aqueous assay buffer or plasma. This minimizes the risk of precipitation.[8]
-
Important: The final concentration of DMSO in the assay should be kept to a minimum (ideally ≤0.5%) and be consistent across all samples, including the vehicle control.[9]
-
| Target Stock Conc. | Mass for 1 mL Stock | M.W. ( g/mol ) | Solvent |
| 10 mM | 2.52 mg | 252.26 | DMSO |
| 25 mM | 6.31 mg | 252.26 | DMSO |
| 50 mM | 12.61 mg | 252.26 | DMSO |
Protocol 2: Determining Optimal this compound Concentration (Dose-Response Assay)
The following is a general protocol using an aPTT assay as an example. The same principle applies to PT assays.
Materials:
-
This compound working solutions
-
Pooled normal platelet-poor plasma (citrated)
-
aPTT reagent (containing a contact activator like silica or ellagic acid)
-
Calcium Chloride (CaCl₂) solution (typically 25 mM)
-
Coagulometer or plate reader capable of kinetic measurements
-
Incubator or heated instrument block (37°C)
Procedure:
-
Preparation: Pre-warm all reagents and plasma to 37°C.
-
Plasma Dispensing: Pipette platelet-poor plasma into reaction cuvettes (e.g., 90 µL per cuvette).
-
This compound Addition: Add a small volume of each this compound working dilution to the plasma (e.g., 10 µL). Include a "vehicle control" sample containing only DMSO at the same final concentration.
-
Incubation: Incubate the plasma-Anisindione mixture for a pre-determined time at 37°C. A starting point could be 5-15 minutes. This incubation period is critical and may need optimization.
-
Clot Initiation:
-
Add the aPTT reagent (e.g., 100 µL) to the mixture and incubate for the manufacturer-recommended time (e.g., 3-5 minutes) at 37°C.
-
Initiate the clotting reaction by adding pre-warmed CaCl₂ solution (e.g., 100 µL).
-
-
Measurement: Immediately start the timer on the coagulometer. The instrument will automatically detect clot formation and record the time in seconds.
-
Data Analysis: Plot the clotting time (Y-axis) against the log of the this compound concentration (X-axis) to generate a dose-response curve. The optimal concentration will be within the dynamic range of this curve, depending on the desired level of anticoagulation (e.g., a doubling of the baseline clotting time).
| Parameter | Suggested Starting Range | Notes |
| This compound Concentration | 1 nM to 100 µM | A wide range is recommended for the initial screen to capture the full dose-response curve. |
| Plasma Incubation Time | 5 - 30 minutes | Must be kept consistent across all samples. May require optimization. |
| Final DMSO Concentration | ≤ 0.5% | High concentrations can interfere with the assay. Must have a matched vehicle control.[9] |
Troubleshooting Guide
Q4: My clotting times are highly variable, even for replicates. What could be the cause?
High variability can stem from several sources:
-
Temperature Fluctuations: Coagulation assays are highly sensitive to temperature. Ensure all reagents, samples, and the instrument are consistently maintained at 37°C.[10]
-
Inadequate Mixing: Ensure gentle but thorough mixing of plasma with this compound and subsequent reagents. Avoid introducing bubbles.
-
Pipetting Errors: Use calibrated pipettes and ensure accurate, consistent volumes, especially when adding small volumes of concentrated stock solutions.
Q5: I observed a precipitate after adding my this compound working solution to the plasma. What should I do?
This indicates that this compound is crashing out of the solution, a common issue with compounds dissolved in DMSO when transferred to an aqueous environment.[8]
-
Lower the Final Concentration: Your working solution may be too concentrated. Try lowering the final assay concentration.
-
Reduce DMSO Percentage: A high final percentage of DMSO can cause protein precipitation in the plasma. Ensure the final DMSO concentration is as low as possible (e.g., ≤0.5%).
-
Modify Dilution Scheme: Instead of a single large dilution into plasma, try an intermediate dilution step in a protein-containing buffer (like buffer with BSA) before the final addition to plasma.
Q6: All my clotting times are unexpectedly long, including my vehicle control.
This points to a systemic issue rather than an effect of the drug:
-
Reagent Integrity: The coagulation reagents (aPTT reagent, CaCl₂) or the pooled plasma may have degraded. Check expiration dates and consider using fresh lots.
-
Plasma Quality: The plasma may have been improperly collected, stored, or thawed, leading to pre-activation or degradation of clotting factors. Ensure proper sample handling, including using 3.2% sodium citrate tubes filled to the correct volume.[11][12]
Q7: My clotting times are not increasing with higher concentrations of this compound.
-
Inactive Compound: Verify the source and integrity of your this compound powder.
-
Insufficient Incubation: this compound's mechanism is indirect; it does not inhibit circulating factors but prevents the formation of new active ones.[3] However, in an in vitro plasma-based assay, its effect is on the factors already present. A short incubation of the drug with plasma before initiating clotting may be insufficient. Try extending the incubation time (e.g., to 30 minutes).
-
Concentration Range is Too Low: You may be working at concentrations below the effective range. Try a higher range of concentrations.
References
- 1. PathWhiz [smpdb.ca]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C16H12O3 | CID 2197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labcorp.com [labcorp.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iacld.com [iacld.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Anisindione and Immunoassay Integrity
This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to address potential cross-reactivity of the anticoagulant drug Anisindione in immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is immunoassay cross-reactivity and why should I be concerned about this compound?
A1: Immunoassay cross-reactivity occurs when an antibody incorrectly binds to a molecule that is structurally similar to the target analyte.[1][2] This can lead to inaccurate quantification, either as a false positive or a false negative result.[3] this compound is a synthetic indanedione derivative, and its structural properties could potentially lead it to be recognized by antibodies intended for other molecules, especially in competitive assay formats which are more susceptible to such interference.[1][4][5]
Q2: Which types of immunoassays are most susceptible to interference from small molecules like this compound?
A2: Competitive immunoassays are generally more prone to cross-reactivity interference than sandwich (immunometric) assays.[1] This is because competitive assays often use a single antibody, increasing the chance that a structurally similar compound can compete with the intended analyte for antibody binding sites.[1] Sandwich ELISAs, which use two different antibodies to bind to distinct epitopes on the antigen, are typically more specific.[6]
Q3: What are the initial signs that this compound might be interfering with my assay?
A3: Suspect interference if you observe:
-
Inconsistent results that do not align with clinical data or other analytical methods.[7]
-
A lack of linearity when performing serial dilutions of a sample.[8]
-
Unexpectedly high or low analyte concentrations in samples known to contain this compound.
-
Significantly different results for the same analyte when measured with different immunoassay kits.[8]
Q4: How can I proactively minimize the risk of cross-reactivity?
A4: To minimize risks, consider the following during assay development and selection:
-
Antibody Selection: Whenever possible, opt for monoclonal antibodies, which recognize a single epitope and generally offer higher specificity than polyclonal antibodies.[9]
-
Assay Format: If available for your analyte, prefer a sandwich immunoassay format over a competitive one.[1]
-
Method Validation: Rigorously validate your assay for specificity and interference from relevant compounds, including this compound if it is expected to be present in your samples.[10][11]
Troubleshooting Guide
Issue: I am observing unexpected false positives in samples from subjects administered this compound.
This issue may arise if the assay antibody is cross-reacting with this compound or one of its metabolites.
Troubleshooting Workflow
Caption: Troubleshooting logic for suspected immunoassay interference.
Step-by-Step Troubleshooting:
-
Perform a Serial Dilution:
-
Action: Dilute the problematic sample using the assay's standard diluent (e.g., 1:2, 1:4, 1:8, 1:16).
-
Analysis: Calculate the analyte concentration for each dilution, correcting for the dilution factor. If an interfering substance like this compound is present, the corrected concentrations will likely not be consistent across the dilution series.[8] A common pattern is that as the interfering substance is diluted out, the corrected analyte concentration will plateau.[8]
-
-
Conduct a Spike and Recovery Experiment:
-
Action: Split a sample known to be free of the target analyte into two aliquots. Spike one aliquot with a known, low concentration of the analyte standard. Add the suspect compound (this compound) to both aliquots.
-
Analysis: Measure both samples. The recovery of the spiked analyte should be within an acceptable range (typically 80-120%). Poor recovery in the presence of this compound suggests interference.[9]
-
-
Use an Alternate Testing Method:
-
Action: If possible, re-test the sample using an alternative assay from a different manufacturer (which likely uses different antibodies) or a different methodology entirely, such as liquid chromatography-mass spectrometry (LC-MS).[8]
-
Analysis: A discrepancy between the immunoassay result and the confirmatory method is a strong indicator of interference.
-
Quantitative Data on Cross-Reactivity
Direct cross-reactivity data for this compound is not widely published. Researchers must determine this empirically. The table below is a template for documenting the results of a cross-reactivity assessment. Structurally similar compounds, such as other indanediones or coumarins, should also be tested.[12]
Table 1: Example Cross-Reactivity Assessment Template Data presented are for illustrative purposes only.
| Compound Tested | Concentration Tested (ng/mL) | Analyte Measured (ng/mL) | % Cross-Reactivity* |
| Analyte Standard | 100 | 100 | 100% |
| This compound | 10,000 | 5.2 | 0.052% |
| Phenindione | 10,000 | 8.1 | 0.081% |
| Warfarin | 10,000 | <0.1 | <0.001% |
| Vehicle Control | N/A | <0.1 | N/A |
*Percent Cross-Reactivity is calculated as: (Measured Concentration / Concentration of Tested Compound) x 100.
Experimental Protocols
Protocol: Determining Compound Cross-Reactivity via Competitive ELISA
This protocol provides a framework for assessing the degree to which a compound like this compound cross-reacts in a competitive immunoassay.
Experimental Workflow
Caption: Workflow for a competitive ELISA to test for cross-reactivity.
Materials:
-
Microtiter plates (96-well)
-
Antigen-conjugate for coating
-
Primary antibody specific to the target analyte
-
Enzyme-labeled secondary antibody (e.g., HRP-conjugated)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBST)
-
Assay diluent
-
Analyte standard
-
This compound and other potential cross-reactants
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Methodology:
-
Plate Coating:
-
Dilute the antigen-conjugate to a pre-optimized concentration in coating buffer.
-
Add 100 µL to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3 times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Wash the plate 3 times with wash buffer.
-
Prepare serial dilutions of your analyte standard and the test compounds (e.g., this compound) in assay diluent.
-
Add 50 µL of each standard, control, or test compound dilution to the appropriate wells.
-
Add 50 µL of the diluted primary antibody to all wells. The signal will be inversely proportional to the concentration of free analyte or cross-reactant in the sample.[13]
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate 4 times with wash buffer.
-
Add 100 µL of the diluted enzyme-labeled secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 4 times with wash buffer.
-
Add 100 µL of substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Add 50 µL of stop solution to each well to quench the reaction.
-
-
Data Analysis:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).
-
Generate a standard curve by plotting the absorbance versus the concentration of the analyte standard.
-
Determine the apparent concentration of the test compounds from the standard curve.
-
Calculate the percent cross-reactivity using the formula provided in the caption of Table 1.
-
References
- 1. myadlm.org [myadlm.org]
- 2. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 3. biochemia-medica.com [biochemia-medica.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C16H12O3 | CID 2197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myadlm.org [myadlm.org]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. elisakits.co.uk [elisakits.co.uk]
Validation & Comparative
A Preclinical Comparative Guide: Anisindione and Warfarin
An objective analysis of the available preclinical data for the indanedione anticoagulant, anisindione, and the coumarin anticoagulant, warfarin, designed for researchers, scientists, and drug development professionals.
Introduction
This compound and warfarin are oral anticoagulants that function as vitamin K antagonists.[1][2] They exert their therapeutic effect by inhibiting the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X.[1][2] Despite their shared mechanism of action, their chemical structures, belonging to the indanedione and coumarin classes respectively, may lead to differences in their preclinical profiles. This guide aims to provide a comprehensive comparison of this compound and warfarin based on available preclinical experimental data.
It is critical to note a significant disparity in the volume of published preclinical research for these two compounds. While numerous studies have characterized the preclinical profile of warfarin, there is a notable scarcity of similar data for this compound in the public domain. Consequently, this guide will present the available data for warfarin and, where possible, utilize data from phenindione, another indanedione derivative, as a surrogate to facilitate a representative comparison. This approach is taken to provide the most comprehensive comparison possible, with the clear understanding that the phenindione data is not a direct substitute for this compound-specific findings.
Mechanism of Action: Inhibition of the Vitamin K Cycle
Both this compound and warfarin disrupt the vitamin K cycle, a critical pathway for the post-translational modification of several clotting factors.[1][2] Specifically, they inhibit the enzyme Vitamin K Epoxide Reductase (VKOR).[1][2] This inhibition prevents the regeneration of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of glutamic acid residues on pro-coagulant proteins. Without this modification, these clotting factors are unable to bind calcium and participate effectively in the coagulation cascade.
Pharmacokinetic Properties
Pharmacokinetic parameters are crucial for understanding the absorption, distribution, metabolism, and excretion of a drug. The following tables summarize available preclinical pharmacokinetic data for warfarin and phenindione (as an this compound surrogate) in rats.
Table 1: Pharmacokinetic Parameters of Warfarin in Rats
| Parameter | Value | Species | Route of Administration | Reference |
| AUC | 180 µg·h/mL (male) | Sprague-Dawley Rat | Oral (2 mg/kg) | [3][4] |
| 345 µg·h/mL (female) | Sprague-Dawley Rat | Oral (2 mg/kg) | [3][4] | |
| Half-life (t½) | ~35 hours | Rat | Intravenous | [5] |
| Clearance (CL) | 0.2 L/h/70kg | Rat | Intravenous | [5] |
| Volume of Distribution (Vd) | 10 L/70kg | Rat | Intravenous | [5] |
Table 2: Pharmacokinetic Parameters of Phenindione in Rats
| Parameter | Model | Species | Route of Administration | Reference |
| Pharmacokinetic Model | Non-linear open two-compartment | Rat | IV and Oral | [6] |
Note: Specific pharmacokinetic parameter values for phenindione were not detailed in the cited abstract.
Efficacy in Preclinical Thrombosis Models
The antithrombotic efficacy of a compound is a key indicator of its potential therapeutic benefit. The following table presents data on the efficacy of warfarin in a rat model of arterial thrombosis. Unfortunately, no comparable preclinical efficacy data was found for this compound or phenindione.
Table 3: Antithrombotic Efficacy of Warfarin in a Rat Arterial Thrombosis Model
| Dose | Effect | Model | Reference |
| 0.125 mg/kg/day | Statistically significant antithrombotic activity | Chemical-injury-induced arterial thrombosis | [7] |
| 0.25 mg/kg/day | Marked antithrombotic activity | Chemical-injury-induced arterial thrombosis | [7] |
| 0.0625 mg/kg/day | No antithrombotic effect | Chemical-injury-induced arterial thrombosis | [7] |
Safety Profile: Preclinical Bleeding Risk
The primary adverse effect of anticoagulants is an increased risk of bleeding. Preclinical models are used to assess this risk. The following table summarizes the available data on the bleeding risk of warfarin in a rat model. Additionally, the acute toxicity (LD50) for phenindione is provided as a general safety indicator.
Table 4: Preclinical Safety Data for Warfarin and Phenindione
| Compound | Dose/Parameter | Effect | Species | Model/Test | Reference |
| Warfarin | 2 mg/kg | Increased tail bleeding time to ~1200 seconds (vs. ~619 seconds in control) | Wistar Rat | Tail bleeding time | [8] |
| Phenindione | LD50 | 163 mg/kg | Rat | Acute oral toxicity |
Experimental Protocols
To aid in the interpretation and potential replication of the cited data, the following are summaries of the experimental methodologies used in the key preclinical studies.
General Experimental Workflow for Preclinical Anticoagulant Evaluation
Rat Arterial Thrombosis Model (for Warfarin Efficacy)
-
Species: Rat
-
Methodology: A chemical injury is induced in an artery to provoke thrombus formation. The extent of thrombosis is then measured.
-
Treatment: Warfarin is administered at various doses (e.g., 0.0625, 0.125, 0.25 mg/kg/day) for a specified duration.
-
Endpoint: The primary endpoint is the degree of antithrombotic activity, often assessed by measuring thrombus weight or vessel patency, compared to a control group.[7]
Rat Tail Bleeding Time Model (for Warfarin Safety)
-
Species: Wistar Rat
-
Methodology: A standardized incision is made on the rat's tail, and the time until bleeding ceases is measured.
-
Treatment: Warfarin (e.g., 2 mg/kg) is administered prior to the procedure.
-
Endpoint: The duration of bleeding is recorded and compared between the treated and control groups to assess the hemorrhagic risk.[8]
Pharmacokinetic Studies in Rats (for Warfarin and Phenindione)
-
Species: Rat (e.g., Sprague-Dawley, Wistar)
-
Methodology: The drug is administered via a specific route (e.g., oral or intravenous). Blood samples are collected at various time points.
-
Analysis: Plasma concentrations of the drug are measured using a suitable analytical method (e.g., HPLC).
-
Parameters Calculated: Pharmacokinetic parameters such as Area Under the Curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd) are calculated from the plasma concentration-time data.[3][4][5][6]
Conclusion
This guide highlights the current state of publicly available preclinical data for this compound and warfarin. The data for warfarin provides a foundational understanding of its preclinical pharmacology, with quantifiable metrics for its pharmacokinetic profile, antithrombotic efficacy, and bleeding risk in rat models.
The significant lack of corresponding preclinical data for this compound presents a considerable challenge for a direct, evidence-based comparison. While data from phenindione offers a glimpse into the potential preclinical characteristics of an indanedione anticoagulant, it is not a direct substitute. The information provided herein underscores the need for further preclinical research on this compound to fully characterize its efficacy, safety, and pharmacokinetic profiles. Such studies would be invaluable for the scientific and drug development communities to make informed comparisons and decisions regarding the use of these two classes of vitamin K antagonists.
References
- 1. Phenindione – Uses, Benefits, Side Effects And Medicines Guide [zeelabpharmacy.com]
- 2. The research of synthesis and bioactivity of the novel indanedione anticoagulant rodenticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bleeding from self-administration of phenindione: a detailed case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetics of 2-phenyl-1,3-indandione in the rat after i.v. and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of the novel indanedione anticoagulant rodenticides containing fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity [mdpi.com]
- 8. go.drugbank.com [go.drugbank.com]
Comparative Efficacy of Anisindione and Phenindione: A Guide for Researchers
An Objective Analysis of Two Indanedione Anticoagulants
For researchers and professionals in drug development, a thorough understanding of the comparative efficacy and safety of different therapeutic agents is paramount. This guide provides a detailed comparison of Anisindione and Phenindione, two oral anticoagulants belonging to the indanedione class. While both drugs have been used for the prevention and treatment of thromboembolic disorders, they exhibit differences in their pharmacokinetic profiles and adverse effect spectra. This comparison synthesizes available data to aid in informed research and development decisions.
Mechanism of Action: A Shared Pathway
This compound and Phenindione are chemically related and exert their anticoagulant effects through a common mechanism.[1][2] They act as vitamin K antagonists, inhibiting the vitamin K-dependent gamma-carboxylation of precursor proteins for several coagulation factors in the liver.[2][3] This ultimately leads to the reduced synthesis of active procoagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S.[2][3] It is important to note that these drugs do not have a direct thrombolytic effect on existing clots but can prevent their extension and the formation of new thrombi.[3]
Pharmacokinetic and Adverse Effect Profiles
While direct head-to-head clinical trial data comparing this compound and Phenindione are limited in contemporary literature, a comparison of their individual characteristics can be compiled from available pharmacological data. Phenindione has been associated with a higher incidence of severe adverse effects, which has led to its reduced use in clinical practice.[3]
Table 1: Comparative Profile of this compound and Phenindione
| Feature | This compound | Phenindione |
| Drug Class | Indanedione | Indanedione |
| Mechanism of Action | Vitamin K Antagonist[2][3] | Vitamin K Antagonist[4] |
| Plasma Half-life | 3-5 days[3] | Data not readily available in recent literature |
| Common Adverse Effects | Dermatitis, nausea, diarrhea, fever, hair loss, mouth sores.[3] | Similar to this compound, but with a higher incidence of severe reactions. |
| Serious Adverse Effects | Agranulocytosis, hepatitis, potential for hemorrhage.[3] | Hypersensitivity reactions (rash, fever, jaundice), nephrotoxicity, hepatotoxicity, agranulocytosis, aplastic anemia.[3] |
| Clinical Considerations | Urine may turn red-orange in alkaline conditions.[3] | Higher reported incidence of hypersensitivity reactions compared to other anticoagulants.[3] |
Note: The absence of recent, direct comparative studies necessitates a cautious interpretation of these profiles. Much of the available data on Phenindione is from older clinical use.
Experimental Protocols: Monitoring Anticoagulant Efficacy
The therapeutic efficacy of both this compound and Phenindione is monitored by assessing their effect on the prothrombin time (PT), which is standardized as the International Normalized Ratio (INR).[5][6] This ensures that results are comparable across different laboratories and reagent sensitivities.
Key Experimental Protocol: Prothrombin Time (PT) and INR Determination
Objective: To measure the time it takes for a fibrin clot to form in a plasma sample after the addition of a thromboplastin reagent, and to standardize this measurement.
Materials:
-
Patient's citrated plasma sample
-
Control plasma with a known normal PT
-
Thromboplastin reagent (containing tissue factor and phospholipids) with a known International Sensitivity Index (ISI)
-
Calcium chloride solution
-
Coagulometer or water bath at 37°C
-
Pipettes
Methodology:
-
Sample Preparation: Blood is collected in a tube containing sodium citrate to chelate calcium and prevent premature clotting. The blood is then centrifuged to separate the plasma.
-
Incubation: A specific volume of the patient's plasma is pipetted into a test tube and incubated at 37°C.
-
Reagent Addition: A pre-warmed thromboplastin reagent is added to the plasma sample.
-
Clot Detection: Immediately after adding the reagent, a timer is started. The time taken for a visible fibrin clot to form is recorded in seconds. This is the prothrombin time (PT).
-
INR Calculation: The INR is calculated using the following formula:
-
INR = (Patient PT / Mean Normal PT) ^ ISI
-
Where the Mean Normal PT is the geometric mean of the PT values from a group of healthy individuals, and the ISI is a measure of the sensitivity of the thromboplastin reagent.[7]
-
Therapeutic Range: For most indications, the target INR for patients on oral anticoagulants is between 2.0 and 3.0.[5][7] However, this can vary based on the clinical indication.[7] Regular INR monitoring is crucial to adjust the dosage of this compound or Phenindione to maintain the INR within the therapeutic range, thereby balancing the prevention of thrombosis with the risk of hemorrhage.[5]
Conclusion
This compound and Phenindione are indanedione-derived oral anticoagulants that share a common mechanism of action by antagonizing vitamin K. While both have been used clinically, historical data suggests a higher incidence of serious adverse reactions, particularly hypersensitivity, with Phenindione.[3] The lack of recent, direct comparative clinical trials makes a definitive statement on their relative efficacy challenging. For research and drug development professionals, the choice between these or other anticoagulants would necessitate a careful evaluation of their respective safety profiles. The established method for monitoring their therapeutic effect is through the measurement of PT and the calculation of the INR, which remains the cornerstone of managing therapy with vitamin K antagonists.
References
- 1. Clinical trial of phenylindanedione as an anticoagulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C16H12O3 | CID 2197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mechanism of action of anticoagulants: correlation between the inhibition of prothrombin synthesis and the regeneration of vitamin K1 from vitamin K1 epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral anticoagulant therapy with warfarin, phenindione or acenocoumarol | CUH [cuh.nhs.uk]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. International Normalized Ratio: Assessment, Monitoring, and Clinical Implications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Species Metabolism of Anisindione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism of Anisindione, a synthetic indanedione anticoagulant, across various species. Understanding the species-specific differences in drug metabolism is crucial for the extrapolation of preclinical safety and efficacy data to humans. While specific quantitative data for this compound metabolism is limited in publicly available literature, this guide synthesizes existing information on indanedione derivatives and general principles of drug metabolism to provide a framework for researchers.
Executive Summary
Putative Metabolic Pathways of this compound
Based on the metabolism of other oral anticoagulants and related chemical structures, the metabolism of this compound likely involves Phase I and Phase II reactions.
Phase I Metabolism:
-
Hydroxylation: The aromatic rings of the this compound molecule are susceptible to hydroxylation, a common reaction catalyzed by Cytochrome P450 (CYP) enzymes. The methoxy group on the phenyl ring and the indanedione core are potential sites for this modification.
-
O-Demethylation: The methoxy group is a target for O-demethylation, another CYP-mediated reaction, which would result in a hydroxylated metabolite.
Phase II Metabolism:
-
Glucuronidation and Sulfation: The hydroxylated metabolites formed during Phase I can undergo conjugation with glucuronic acid or sulfate, increasing their water solubility and facilitating their renal excretion.[2][3]
The following diagram illustrates the potential metabolic pathways of this compound.
Cross-Species Comparison of Metabolic Data
Specific quantitative data for this compound metabolism across species is scarce. To facilitate direct comparison, researchers can utilize the experimental protocols outlined in this guide to generate data for key pharmacokinetic parameters. The following table provides a template for summarizing such data.
| Parameter | Human | Rat | Dog | Other Species |
| In Vitro Data (Liver Microsomes) | ||||
| Intrinsic Clearance (CLint) (µL/min/mg protein) | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| Vmax (pmol/min/mg protein) | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| Km (µM) | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| In Vivo Data | ||||
| Half-life (t½) (h) | 3-5 days[4] | Data to be generated | Data to be generated | Data to be generated |
| Volume of Distribution (Vd) (L/kg) | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| Clearance (CL) (L/h/kg) | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| Major Metabolites Identified | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
Detailed Experimental Protocols
To generate the comparative data required, the following standardized protocols for in vitro metabolism studies are recommended.
Protocol 1: In Vitro Metabolism of this compound using Liver Microsomes
Objective: To determine the kinetic parameters (Km and Vmax) and intrinsic clearance (CLint) of this compound in liver microsomes from different species (e.g., human, rat, dog).
Materials:
-
This compound
-
Pooled liver microsomes from human, rat, and dog (commercially available)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation: Prepare incubation mixtures in phosphate buffer (pH 7.4) containing liver microsomes (final protein concentration typically 0.2-1.0 mg/mL) and a range of this compound concentrations (e.g., 0.1 to 100 µM).
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixtures at 37°C with gentle shaking for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the disappearance of the parent drug (this compound) and the formation of potential metabolites over time using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the rate of this compound depletion at each concentration.
-
Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate intrinsic clearance (CLint) as the ratio of Vmax to Km.
-
The following diagram outlines the experimental workflow for this protocol.
References
Head-to-Head Comparison of Indanediones in Anticoagulation: A Guide for Researchers
A comprehensive analysis of the efficacy, safety, and experimental protocols for key indanedione derivatives used in anticoagulation.
Indanedione derivatives represent a class of oral anticoagulants that function as vitamin K antagonists, playing a crucial role in the management and prevention of thromboembolic disorders. By inhibiting the vitamin K epoxide reductase (VKOR) enzyme, these compounds disrupt the vitamin K cycle, thereby impeding the synthesis of vital clotting factors II, VII, IX, and X. This guide provides a head-to-head comparison of prominent indanedione anticoagulants—phenindione, anisindione, and fluindione—focusing on their performance, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals.
Efficacy and Pharmacokinetic Profiles
The therapeutic effect of indanedione anticoagulants is primarily monitored by measuring the prothrombin time (PT), often expressed as the International Normalized Ratio (INR). While direct head-to-head clinical trials with extensive comparative data are limited, preclinical and clinical observations provide insights into their relative performance.
| Parameter | Phenindione | This compound | Fluindione | Source(s) |
| Therapeutic Use | Treatment and prevention of venous thromboembolism, pulmonary embolism, and atrial fibrillation with embolization. | Used in patients intolerant to warfarin for long-term oral anticoagulation. | Widely used in some European countries for the prevention and treatment of thromboembolic disorders. | [1][2][3] |
| Plasma Half-life | 5-10 hours | 3-5 days | Approximately 31 hours | [1] |
| Time to Peak Plasma Concentration | 1-3 hours | Not specified | ~2 hours | [1] |
| Protein Binding | ~88% | Not specified | Not specified | [1] |
Note: Comprehensive, direct comparative pharmacokinetic data is scarce in recent literature.
Safety and Adverse Effect Profiles
The primary risk associated with all anticoagulants is bleeding. However, indanedione derivatives have also been linked to a range of other adverse effects, with some notable differences between the compounds. Phenindione, for instance, is now rarely used due to a higher incidence of severe adverse reactions compared to warfarin.[1] Fluindione has also been associated with serious immunoallergic adverse effects.[1]
| Adverse Effect | Phenindione | This compound | Fluindione | Source(s) |
| Bleeding | Most common | Most common | Most common | [1] |
| Immunoallergic Reactions | Higher incidence, can be severe | Dermatitis reported | Can cause serious cutaneous, hepatic, or renal disorders | [1] |
| Hepatotoxicity | Reported | Reported | Reported | [1] |
| Nephrotoxicity | Reported | Reported | Reported | [1] |
| Urine Discoloration | May cause red-orange discoloration of alkaline urine | May cause red-orange discoloration of alkaline urine | Not specified | [1] |
Signaling Pathway and Mechanism of Action
Indanedione anticoagulants exert their effect by inhibiting the Vitamin K cycle, a critical pathway for the activation of coagulation factors.
Indanediones inhibit the enzyme Vitamin K Epoxide Reductase (VKOR), preventing the conversion of Vitamin K epoxide back to its active hydroquinone form. This limits the gamma-carboxylation of glutamate residues on clotting factor precursors, rendering them inactive.[4][5]
Experimental Protocols
In Vivo Evaluation of Oral Anticoagulants in a Rat Model
This protocol outlines a typical in vivo experiment to compare the efficacy of different oral anticoagulants.[6][7]
1. Animal Model:
-
Species: Wistar rats (male or female, ~300g).
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment.
2. Drug Administration:
-
Route: Oral gavage.
-
Vehicle: Dependent on the solubility of the compound (e.g., phosphate-buffered saline, polyethylene glycol solution).
-
Dosing: Administer a single dose of the test indanedione derivative or a vehicle control. Dose levels should be determined from pilot studies.
3. Blood Sampling:
-
Time Points: Collect blood samples at various time points post-administration (e.g., 1, 2, 4, 8, 24 hours) to assess the time course of the anticoagulant effect.
-
Method: Collect blood via a cannulated carotid artery or other appropriate method.
-
Anticoagulant: Use 3.2% or 3.8% sodium citrate (9 parts blood to 1 part citrate).
4. Efficacy Assessment (Prothrombin Time - PT):
-
Plasma Preparation: Centrifuge the citrated blood to obtain platelet-poor plasma.
-
Assay: Perform the PT assay by adding a thromboplastin reagent to the plasma and measuring the time to clot formation. This can be done using an automated coagulometer.
-
Data Analysis: Compare the PT values of the treated groups to the vehicle control group at each time point.
5. Pharmacokinetic Analysis (Optional):
-
Sample Analysis: Determine the plasma concentration of the indanedione derivative at each time point using a validated analytical method (e.g., LC-MS/MS).
-
Parameter Calculation: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Vitamin K Epoxide Reductase (VKOR) Inhibition Assay
This in vitro assay directly measures the inhibitory activity of compounds on the target enzyme.[4][8]
1. Enzyme Source:
-
Prepare microsomes from cells overexpressing human VKORC1 or use a purified recombinant VKORC1 enzyme.
2. Assay Principle:
-
The assay measures the conversion of vitamin K epoxide to vitamin K, which is driven by a reducing agent like dithiothreitol (DTT). The rate of this reaction is monitored in the presence and absence of the inhibitor.
3. Reagents:
-
VKORC1 enzyme preparation.
-
Vitamin K epoxide substrate.
-
Dithiothreitol (DTT).
-
Test compounds (indanedione derivatives) at various concentrations.
-
Reaction buffer.
4. Procedure:
-
Pre-incubate the enzyme with the test compound for a specified time.
-
Initiate the reaction by adding the vitamin K epoxide substrate and DTT.
-
Monitor the reaction progress over time by measuring the disappearance of the substrate or the formation of the product using a suitable analytical method (e.g., HPLC).
5. Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical workflow for the comparison of oral anticoagulants.
This structured approach, from initial in vitro screening to in vivo efficacy and safety studies, allows for a comprehensive evaluation and comparison of different indanedione derivatives, ultimately guiding the selection of the most promising candidates for further development.
References
- 1. Pharmacokinetic and pharmacodynamic variability of fluindione in octogenarians - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anticoagulation with this compound in patients who are intolerant of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Thromboelastography, Conventional Coagulation Tests and Clotting Time in Preclinical Investigations of Anticoagulant Drugs in Rodents [sciltp.com]
- 6. A Combination of Ex Vivo and In Vivo Strategies for Evaluating How Much New Oral Anticoagulants Exacerbate Experimental Intracerebral Bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unified Methodology for the Primary Preclinical In Vivo Screening of New Anticoagulant Pharmaceutical Agents from Hematophagous Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Silico and In Vitro Studies of Potential Novel Vitamin K Epoxide Reductase (VKOR) Inhibitors Suggest an Updated Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Anisindione as an Alternative Anticoagulant in Warfarin-Resistant Patients: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of anisindione and warfarin, with a focus on the efficacy of this compound in individuals exhibiting resistance to warfarin. The information presented is based on available clinical data and experimental observations.
Comparative Efficacy and Dosing
Warfarin resistance is characterized by the need for unusually high doses of the drug to achieve a therapeutic International Normalized Ratio (INR), a standardized measure of blood clotting time.[1] This resistance can be multifactorial, stemming from genetic factors, drug interactions, or dietary habits. In such cases, switching to an alternative anticoagulant like this compound, an indanedione derivative, may be a viable therapeutic strategy.[2][3]
While large-scale comparative clinical trials are limited, case reports suggest that this compound can be an effective alternative for patients who do not respond to or are intolerant of warfarin.[2][3]
Table 1: Dosing and INR Response in a Case of Warfarin Resistance
| Parameter | Warfarin | This compound | Reference |
| Patient Profile | 62-year-old male with mechanical prosthetic heart valves and a history of warfarin resistance. | Same patient after switching from warfarin. | [4] |
| Daily Dose | Up to 120 mg/day | Not specified in this case | [4] |
| INR Achieved | 1.8 (subtherapeutic) | Therapeutic INR was achieved with another VKA (acenocoumarol) | [5] |
| Clinical Outcome | Inability to reach therapeutic anticoagulation. | Successful anticoagulation with an alternative vitamin K antagonist. | [5] |
Note: This table is based on a single case report and is for illustrative purposes. Individual patient responses may vary.
Experimental Protocols
The therapeutic monitoring of both this compound and warfarin involves regular measurement of the INR to ensure it remains within the target therapeutic range, typically between 2.0 and 3.0 for most indications.[6][7]
Protocol for Therapeutic Drug Monitoring of Vitamin K Antagonists
-
Baseline INR Measurement: Before initiating therapy, a baseline INR is established.
-
Initiation and Titration:
-
Warfarin: Therapy is often initiated with a loading dose, followed by daily INR monitoring until a stable therapeutic level is reached.[8] Dose adjustments are made based on the INR readings.[8]
-
This compound: A similar principle of initiation and titration is followed, with dose adjustments guided by frequent INR monitoring.
-
-
Maintenance Monitoring: Once the INR is stable within the therapeutic range, monitoring frequency can be gradually reduced to weekly, then bi-weekly, and eventually monthly for stable patients.[9]
-
Management of Out-of-Range INR:
-
Subtherapeutic INR: The dose may be increased, and the patient is monitored more frequently.
-
Supratherapeutic INR: The dose may be held or reduced. In cases of significantly elevated INR or bleeding, administration of vitamin K may be necessary.[10]
-
Signaling Pathways and Mechanism of Action
Both warfarin and this compound are vitamin K antagonists. They exert their anticoagulant effect by inhibiting the enzyme vitamin K epoxide reductase (VKOR).[11][12] This enzyme is crucial for the recycling of vitamin K, a cofactor required for the gamma-carboxylation of several clotting factors (II, VII, IX, and X) in the liver. By inhibiting VKOR, these drugs reduce the production of functional clotting factors, thereby prolonging the time it takes for blood to clot.
Mutations in the gene encoding VKOR, VKORC1, are a primary cause of hereditary warfarin resistance.[13] These mutations can alter the enzyme's structure, reducing its affinity for warfarin and rendering the drug less effective.[13]
Caption: Mechanism of action of Vitamin K antagonists.
Experimental Workflow for Managing Warfarin Resistance
The management of a patient with suspected warfarin resistance follows a systematic approach to identify the underlying cause and determine the most appropriate therapeutic strategy.
Caption: Workflow for managing suspected warfarin resistance.
References
- 1. ccjm.org [ccjm.org]
- 2. Anticoagulation with this compound in patients who are intolerant of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticoagulation with this compound in a patient with a warfarin-induced skin eruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Warfarin resistance: possibilities to solve this problem. A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.co.za [journals.co.za]
- 7. International Normalized Ratio: Assessment, Monitoring, and Clinical Implications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Updated Guidelines on Outpatient Anticoagulation | AAFP [aafp.org]
- 10. protocols.sonichealthcare.com [protocols.sonichealthcare.com]
- 11. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medlineplus.gov [medlineplus.gov]
A Statistical Comparison of Bleeding Risk: Anisindione vs. Warfarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bleeding risks associated with two vitamin K antagonist anticoagulants: anisindione and warfarin. While both drugs are effective in preventing and treating thromboembolic events, their safety profiles, particularly concerning bleeding complications, are of paramount importance in clinical practice and drug development. This document summarizes the available data, outlines typical experimental methodologies for comparison, and visualizes the underlying biological pathways.
Data Presentation: Quantitative Comparison of Bleeding Risk
A direct statistical comparison of bleeding risk between this compound and warfarin is challenging due to a scarcity of recent, head-to-head clinical trials. Much of the available literature on this compound consists of case reports and studies in patients with intolerance to warfarin.[1] The following table summarizes the key characteristics and bleeding risk profiles of each drug based on available information. It is important to note that without direct comparative trials, the quantitative data for this compound's bleeding risk relative to warfarin is not well-established in large patient populations.
| Feature | This compound | Warfarin |
| Drug Class | Indanedione derivative, Vitamin K Antagonist | Coumarin derivative, Vitamin K Antagonist |
| Mechanism of Action | Inhibition of vitamin K epoxide reductase, leading to decreased synthesis of vitamin K-dependent clotting factors II, VII, IX, and X.[2][3] | Inhibition of vitamin K epoxide reductase, leading to decreased synthesis of vitamin K-dependent clotting factors II, VII, IX, and X.[4] |
| Monitoring | Prothrombin Time (PT) / International Normalized Ratio (INR).[5] | Prothrombin Time (PT) / International Normalized Ratio (INR).[6][7] |
| Therapeutic INR Range | Typically 2.0 - 3.0 for most indications. | Typically 2.0 - 3.0 for most indications.[7] |
| Reported Bleeding Events | An overdose can cause abnormal bleeding, including from gums or nose, blood in urine or stools, and excessive bleeding from minor cuts.[2] Other potential bleeding complications include those affecting the gastrointestinal, respiratory, or genitourinary tracts.[8] | May cause severe, life-threatening bleeding.[9] The risk is higher in individuals over 65, during the first month of treatment, with high doses, or with prolonged use.[9] Common signs of unusual bleeding include bleeding from gums, blood in urine or stool, and excessive bruising.[6] |
| Management of Bleeding | Discontinuation of the drug and administration of vitamin K. In cases of severe bleeding, administration of fresh frozen plasma or prothrombin complex concentrates may be necessary. | Discontinuation of the drug and administration of vitamin K. For severe bleeding, fresh frozen plasma or prothrombin complex concentrates are used.[10] |
| Adverse Effects (Non-bleeding) | Dermatitis, agranulocytosis, and hepatitis have been reported.[3] | Necrosis or gangrene of the skin (rare).[9] |
Experimental Protocols
Due to the absence of recent, direct comparative clinical trials between this compound and warfarin focused on bleeding risk, the following represents a generalized experimental protocol for a prospective, randomized, double-blind study that would be required to generate robust comparative data. This protocol is based on established methodologies for clinical trials of anticoagulants.
Objective: To compare the incidence of major and minor bleeding events in patients treated with this compound versus warfarin for the prevention of thromboembolism.
Study Design: A multicenter, prospective, randomized, double-blind, active-controlled clinical trial.
Patient Population: Adult patients with a clinical indication for long-term oral anticoagulation, such as atrial fibrillation, venous thromboembolism, or mechanical heart valves.
Inclusion Criteria:
-
Age ≥ 18 years.
-
Confirmed diagnosis requiring anticoagulation.
-
Willingness to comply with frequent blood monitoring.
-
Informed consent.
Exclusion Criteria:
-
Active bleeding or high risk of bleeding.
-
Recent major surgery or trauma.
-
Severe renal or hepatic impairment.
-
Pregnancy.
-
Known hypersensitivity to either drug.
Randomization and Blinding: Patients would be randomly assigned in a 1:1 ratio to receive either this compound or warfarin. Both patients and investigators would be blinded to the treatment allocation.
Treatment and Monitoring:
-
Initial Dosing: Dosing for both drugs would be initiated according to standard clinical practice.
-
Dose Adjustment: Doses would be adjusted to maintain a target International Normalized Ratio (INR) of 2.0-3.0.[7]
-
INR Monitoring: INR levels would be monitored frequently (e.g., daily during initiation, then weekly, and eventually monthly once stable).[11] Point-of-care INR monitoring devices could be utilized for patient convenience and to improve time in therapeutic range.[12]
Outcome Measures:
-
Primary Endpoint: Incidence of major bleeding events, as defined by the International Society on Thrombosis and Haemostasis (ISTH) criteria.
-
Secondary Endpoints:
-
Incidence of clinically relevant non-major bleeding.
-
Incidence of minor bleeding.
-
Time to first major bleeding event.
-
Percentage of time in the therapeutic INR range.
-
Incidence of thromboembolic events.
-
Statistical Analysis: The primary analysis would be a time-to-event analysis for the first major bleeding event using a Cox proportional hazards model. The incidence rates of bleeding events would be compared between the two groups.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound and Warfarin on the coagulation cascade.
Caption: Generalized experimental workflow for a comparative clinical trial.
References
- 1. Anticoagulation with this compound in patients who are intolerant of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C16H12O3 | CID 2197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. heart.org [heart.org]
- 7. International Normalized Ratio: Assessment, Monitoring, and Clinical Implications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Warfarin: MedlinePlus Drug Information [medlineplus.gov]
- 10. A practical guide on how to handle patients with bleeding events while on oral antithrombotic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Point-of-Care International Normalized Ratio (INR) Monitoring Devices for Patients on Long-term Oral Anticoagulation Therapy: An Evidence-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating a Novel Biomarker for Anisindione Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel biomarker, the Thrombin Generation Assay (TGA), for monitoring Anisindione efficacy against the current standard, the International Normalized Ratio (INR). This compound is an oral anticoagulant that functions as a vitamin K antagonist, inhibiting the synthesis of active coagulation factors II, VII, IX, and X.[1][2][3][4] Accurate monitoring of its anticoagulant effect is crucial to ensure therapeutic efficacy and minimize bleeding risks.
While the INR is the established method for monitoring vitamin K antagonist therapy, it has limitations, including variability between laboratories and its indirect measurement of the overall coagulation potential.[5][6] The TGA is presented here as a potential alternative that may offer a more comprehensive and sensitive assessment of coagulation status in patients treated with this compound.
Comparative Data Summary
The following tables summarize hypothetical data from a comparative study of the TGA and INR in patients undergoing this compound therapy versus a control group on Warfarin.
Table 1: Biomarker Performance in this compound-Treated Patients
| Parameter | Thrombin Generation Assay (TGA) | International Normalized Ratio (INR) |
| Therapeutic Range | 50-150 nM*min (Endogenous Thrombin Potential) | 2.0-3.0 |
| Correlation with Dose | r = 0.85 | r = 0.70 |
| Inter-individual Variability | 15% | 25% |
| Time to Therapeutic Range | 3-5 days | 5-7 days |
| Predictive Value for Bleeding Events | High (AUC = 0.88) | Moderate (AUC = 0.75) |
Table 2: Cross-Coagulant Comparison of Biomarker Utility
| Anticoagulant | Thrombin Generation Assay (TGA) | International Normalized Ratio (INR) |
| This compound | Highly sensitive to changes in Factors II, IX, and X. | Sensitive to changes in Factors II, VII, and X. |
| Warfarin | Highly sensitive to changes in Factors II, IX, and X. | Sensitive to changes in Factors II, VII, and X. |
| Direct Oral Anticoagulants (DOACs) | Variable sensitivity depending on the DOAC. | Generally not a suitable monitoring tool.[7] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Thrombin Generation Assay (TGA)
Principle: The TGA measures the total amount of thrombin generated over time in a plasma sample after the initiation of coagulation. This provides a global assessment of the balance between pro- and anti-coagulant forces.
Methodology:
-
Sample Collection: Collect whole blood in a 3.2% sodium citrate tube.
-
Plasma Preparation: Centrifuge the blood sample at 2,500 x g for 15 minutes to obtain platelet-poor plasma.
-
Assay Procedure:
-
Add 80 µL of patient plasma to a 96-well plate.
-
Add 20 µL of a trigger solution containing tissue factor and phospholipids.
-
Add 20 µL of a fluorogenic substrate and calcium chloride solution.
-
-
Data Acquisition: Measure the fluorescence intensity over time using a calibrated fluorometer.
-
Data Analysis: Calculate the Endogenous Thrombin Potential (ETP), peak thrombin concentration, and lag time from the thrombin generation curve.
International Normalized Ratio (INR) Measurement
Principle: The INR is a standardized measure of the prothrombin time (PT), which assesses the extrinsic pathway of coagulation.[5][8]
Methodology:
-
Sample Collection: Collect whole blood in a 3.2% sodium citrate tube.
-
Plasma Preparation: Centrifuge the blood sample at 2,500 x g for 15 minutes to obtain platelet-poor plasma.
-
Assay Procedure:
-
Pre-warm the patient plasma and thromboplastin reagent to 37°C.
-
Add 100 µL of plasma to a cuvette.
-
Add 200 µL of thromboplastin reagent to initiate clotting.
-
-
Data Acquisition: Measure the time to clot formation using a coagulometer.
-
Data Analysis: Calculate the PT ratio and convert it to the INR using the International Sensitivity Index (ISI) of the thromboplastin reagent.
Visualizations
Signaling Pathways and Experimental Workflows
Figure 1: Mechanism of Action of this compound.
Figure 2: Experimental Workflow for Biomarker Validation.
Figure 3: Logical Relationship of Assays to Coagulation Factors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C16H12O3 | CID 2197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. firsthope.co.in [firsthope.co.in]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Oral anticoagulant monitoring by laboratory or near-patient testing: what a clinician should be aware of - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring of Anticoagulant Therapy in Heart Disease: Considerations for the Current Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. baptisthealth.com [baptisthealth.com]
- 8. droracle.ai [droracle.ai]
A Comparative Analysis of Anisindione and Novel Oral Anticoagulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the indanedione derivative, Anisindione, and the class of novel oral anticoagulants (NOACs). While direct head-to-head clinical trial data is scarce due to the more widespread use of warfarin and the advent of NOACs, this document synthesizes available pharmacological data and clinical evidence to offer a comprehensive overview for research and drug development purposes. This compound is typically reserved for patients who are intolerant to coumarin-type anticoagulants.[1]
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and NOACs lies in their mechanism of action. This compound functions as a Vitamin K antagonist, indirectly inhibiting the synthesis of several clotting factors, whereas NOACs are direct inhibitors of specific factors in the coagulation cascade.
This compound: As a vitamin K antagonist, this compound interferes with the vitamin K cycle in the liver.[2] It inhibits the enzyme vitamin K epoxide reductase, which is crucial for the regeneration of reduced vitamin K.[3][4] This, in turn, prevents the gamma-carboxylation of vitamin K-dependent clotting factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S.[2][5][6][7] Without this post-translational modification, these factors are unable to effectively bind calcium and participate in the coagulation cascade.[4][8]
Novel Oral Anticoagulants (NOACs): In contrast, NOACs, also known as direct oral anticoagulants (DOACs), target specific single enzymes in the coagulation cascade.[6][9] This class includes direct thrombin (Factor IIa) inhibitors (e.g., dabigatran) and direct Factor Xa inhibitors (e.g., rivaroxaban, apixaban, edoxaban).[3][9][10] By directly binding to and inhibiting their respective targets, NOACs prevent the downstream amplification of the coagulation cascade, ultimately reducing thrombin generation and fibrin formation.[6][11]
Signaling Pathway Diagrams
Caption: Mechanism of action of this compound and NOACs on the coagulation cascade.
Caption: this compound's inhibition of the Vitamin K cycle.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound and NOACs differ significantly, impacting their clinical use, including dosing frequency and the need for monitoring.
| Parameter | This compound | Novel Oral Anticoagulants (NOACs) |
| Onset of Action | Slow (days) | Rapid (hours)[6] |
| Half-life | 3-5 days[12] | ~12 hours[3][13] |
| Dosing | Once daily, requires individual dose adjustments | Fixed daily or twice-daily doses[13] |
| Monitoring | Routine INR monitoring required[2] | Generally not required[13] |
| Drug Interactions | Numerous, including with vitamin K-rich foods[2] | Fewer, but interactions with P-gp and CYP3A4 inhibitors/inducers exist[9] |
| Reversal Agent | Vitamin K, Fresh Frozen Plasma | Specific reversal agents available (Idarucizumab for dabigatran, Andexanet alfa for Factor Xa inhibitors) |
Clinical Efficacy and Safety
Direct comparative efficacy and safety data from head-to-head clinical trials between this compound and NOACs are not available. The clinical utility of this compound has been primarily established in patients with intolerance to warfarin.[1][14] Therefore, an indirect comparison can be made by examining the extensive clinical trial data of NOACs versus warfarin, a fellow vitamin K antagonist.
Major randomized controlled trials for NOACs in atrial fibrillation include RE-LY (Dabigatran), ROCKET AF (Rivaroxaban), ARISTOTLE (Apixaban), and ENGAGE AF-TIMI 48 (Edoxaban).[15][16] A meta-analysis of these trials demonstrated that NOACs, as a class, are at least as effective as warfarin in preventing stroke and systemic embolism, with a significant reduction in hemorrhagic stroke.[15][17]
| Outcome | NOACs vs. Warfarin (from major AF trials) | This compound (vs. Warfarin - limited data) |
| Ischemic Stroke/Systemic Embolism | Non-inferior or superior[15][17] | Considered to have similar efficacy to warfarin[2] |
| Major Bleeding | Similar or lower risk[18] | Limited comparative data, but risk of serious bleeding is a concern |
| Intracranial Hemorrhage | Significantly lower risk[15] | Limited comparative data |
| Gastrointestinal Bleeding | May be increased with some NOACs | Limited comparative data |
Experimental Protocols: A General Framework
While specific protocols for direct this compound vs. NOAC trials are absent, the methodologies employed in the landmark NOAC vs. warfarin trials serve as a gold standard for evaluating oral anticoagulants.
Typical Phase III Clinical Trial Design for Stroke Prevention in Atrial Fibrillation
Caption: Generalized workflow for a Phase III oral anticoagulant clinical trial.
Key Methodological Components:
-
Study Population: Patients with non-valvular atrial fibrillation and at least one additional risk factor for stroke.
-
Study Design: Randomized, double-blind, double-dummy, active-controlled trial.
-
Intervention: Fixed-dose NOAC versus dose-adjusted warfarin (or this compound) to a target INR (typically 2.0-3.0).
-
Primary Efficacy Outcome: Composite of stroke (ischemic or hemorrhagic) and systemic embolism.
-
Primary Safety Outcome: Composite of major and clinically relevant non-major bleeding events.
-
Statistical Analysis: Non-inferiority analysis for the primary efficacy outcome, followed by superiority testing. Time-to-event analysis using Cox proportional hazards models.
Logical Relationships: Comparative Summary
Caption: Key comparative characteristics of this compound and NOACs.
Conclusion
This compound and NOACs represent two distinct approaches to oral anticoagulation. This compound, a vitamin K antagonist, has a long history of use but is hampered by its slow onset and offset of action, need for frequent monitoring, and numerous drug and food interactions. Its use is now largely confined to specific cases of intolerance to other vitamin K antagonists.
NOACs, with their direct and specific mechanism of action, predictable pharmacokinetics, and lack of a need for routine monitoring, have become the standard of care for many indications requiring oral anticoagulation.[3] Extensive clinical trial data has demonstrated their efficacy and safety relative to warfarin. While direct comparative data with this compound is lacking, the pharmacological and clinical profile of NOACs suggests a more favorable benefit-risk profile for the majority of patients. Future research, although unlikely given the limited use of this compound, would be necessary to definitively compare the efficacy and safety of these two classes of anticoagulants directly.
References
- 1. Anticoagulation with this compound in a patient with a warfarin-induced skin eruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Articles [globalrx.com]
- 3. Targeting multiple enzymes in vitamin K metabolism for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coagulation - Wikipedia [en.wikipedia.org]
- 5. assaygenie.com [assaygenie.com]
- 6. The Direct Oral Anticoagulants Apixaban, Rivaroxaban, and Edoxaban | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Vitamin K | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 9. Anticoagulants: A Short History, Their Mechanism of Action, Pharmacology, and Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticoagulation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C16H12O3 | CID 2197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. New oral anticoagulants – a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticoagulation with this compound in patients who are intolerant of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. decisionpoint.medscape.com [decisionpoint.medscape.com]
- 16. researchgate.net [researchgate.net]
- 17. Trials of Novel Oral Anticoagulants for Stroke Prevention In Patients with Non-valvular Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Anisindione
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Anisindione, a synthetic anticoagulant. The following procedural guidance is designed to answer specific operational questions and build a foundation of trust in laboratory safety practices.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is critical to prevent exposure. The following table summarizes the recommended PPE and safety protocols.
| Equipment/Procedure | Specification | Rationale |
| Gloves | Double gloving with powder-free nitrile gloves is recommended.[1] | Provides a barrier against skin contact. Double gloving offers additional protection in case of a breach in the outer glove.[1] |
| Respiratory Protection | A NIOSH-certified N95 or higher-level particulate respirator is essential when handling the powder form.[2][3] | Prevents inhalation of airborne particles, which can be harmful.[2] |
| Eye Protection | Chemical safety goggles are required.[1] | Protects eyes from dust particles and potential splashes. |
| Protective Clothing | A disposable, solid-front gown with tight-fitting cuffs should be worn.[1] | Prevents contamination of personal clothing. |
| Ventilation | Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2] | Minimizes the concentration of airborne particles in the work area. |
| Hand Hygiene | Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory. | Removes any potential residual contamination. |
Operational Plan for Handling this compound
A systematic workflow is crucial for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials, such as strong oxidizing agents.[2] Keep the container tightly sealed.
Handling and Weighing
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing: Conduct all weighing operations of powdered this compound within a chemical fume hood or other ventilated enclosure to minimize dust generation. Use appropriate tools (e.g., spatulas) to handle the powder.
Emergency Procedures
Spill Cleanup (Solid this compound):
-
Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including a respirator, gloves, gown, and eye protection.
-
Containment: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.[4]
-
Cleanup: Carefully scoop the spilled material and absorbent into a designated hazardous waste container.[5][6] Use wet paper towels to wipe the contaminated area, and dispose of them as hazardous waste.[5]
-
Decontamination: Clean the spill area with soap and water.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all this compound-contaminated materials, including unused product, contaminated PPE, and spill cleanup debris, in a clearly labeled, sealed hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Disposal: Dispose of the hazardous waste through a licensed environmental waste management company, following all local, state, and federal regulations.[2] this compound may be classified under a P-list or U-list for hazardous waste, and therefore requires specific disposal procedures.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
References
- 1. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qmul.ac.uk [qmul.ac.uk]
- 5. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 6. ehs.utk.edu [ehs.utk.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
